molecular formula C9H9NO B2465213 4-Methoxy-3-methylbenzonitrile CAS No. 53078-71-0

4-Methoxy-3-methylbenzonitrile

Cat. No.: B2465213
CAS No.: 53078-71-0
M. Wt: 147.177
InChI Key: NMVJHSDSGDKQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-methylbenzonitrile is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.177. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-3-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVJHSDSGDKQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Methoxy-3-methylbenzonitrile: The Strategic Scaffold for Finerenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and pharmaceutical application of 4-Methoxy-3-methylbenzonitrile , specifically focusing on its critical role as a precursor in the manufacturing of Finerenone .

CAS: 53078-71-0 | Role: Key Intermediate / Regulatory Starting Material Precursor

Executive Summary

4-Methoxy-3-methylbenzonitrile (CAS 53078-71-0) is a disubstituted benzene derivative serving as a pivotal intermediate in modern medicinal chemistry.[1] Its primary industrial significance lies in its role as the direct precursor to 4-Formyl-3-methoxybenzonitrile (CAS 21962-45-8), the designated Regulatory Starting Material (RSM) for the synthesis of Finerenone (BAY 94-8862). Finerenone is a novel, non-steroidal mineralocorticoid receptor antagonist (MRA) approved for treating chronic kidney disease associated with type 2 diabetes.[1]

This guide provides a technical breakdown of the compound's synthesis, its transformation into the Finerenone scaffold, and analytical protocols for quality assurance.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

ParameterSpecification
IUPAC Name 4-Methoxy-3-methylbenzonitrile
Common Synonyms 4-Cyano-2-methylanisole; 4-Cyano-2-methyl-1-methoxybenzene
CAS Number 53078-71-0
Molecular Formula C₉H₉NO
Molecular Weight 147.18 g/mol
SMILES COc1ccc(C#N)cc1C
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water
Structural Analysis

The molecule features a central benzene ring substituted with:

  • A Nitrile group (-CN) at position 1 (electron-withdrawing, directing meta).[1]

  • A Methyl group (-CH₃) at position 3 (weakly activating).[1]

  • A Methoxy group (-OCH₃) at position 4 (strongly activating, ortho/para directing).[1]

Note: The interplay between the electron-donating methoxy group and the electron-withdrawing nitrile group creates a unique electronic "push-pull" system, stabilizing the ring for subsequent radical functionalization at the methyl position.

Synthetic Pathways & Manufacturing

The synthesis of 4-Methoxy-3-methylbenzonitrile generally proceeds via cyanation of the corresponding aryl halide.[1] Once isolated, it is converted into the Finerenone RSM via radical oxidation.[1]

Phase 1: Synthesis of the Core Scaffold (4-Methoxy-3-methylbenzonitrile)

Starting Material: 4-Bromo-2-methylanisole (or 4-Iodo-2-methylanisole).

Protocol (Modern Cyanation):

  • Reagents: Zinc cyanide (Zn(CN)₂), Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with dppf), Solvent (DMF or NMP).[1]

  • Conditions: Deoxygenated atmosphere (N₂ or Ar), heated to 80–120°C for 4–12 hours.

  • Mechanism: Palladium-catalyzed cross-coupling (Rosenmund-von Braun variation).[1] The oxidative addition of Pd(0) into the C-Br bond is facilitated by the electron-rich methoxy group para to the halogen.

  • Workup: Quench with ammonium hydroxide to sequester copper/zinc salts, extract with ethyl acetate, and recrystallize from ethanol/heptane.

Phase 2: Transformation to Finerenone RSM (The "Value-Add" Step)

The industrial utility of CAS 53078-71-0 is its conversion to 4-Formyl-3-methoxybenzonitrile (The Finerenone RSM).

Reaction Logic: The methyl group at C3 is benzylic and activated by the aromatic ring.[1] It undergoes radical bromination followed by hydrolysis to generate the aldehyde.[1]

Step-by-Step Protocol:

  • Radical Bromination:

    • Reactants: 4-Methoxy-3-methylbenzonitrile, N-Bromosuccinimide (NBS, 2.0–2.2 eq), Radical Initiator (AIBN or Benzoyl Peroxide).

    • Solvent: Chlorobenzene or CCl₄ (historic).[1]

    • Process: Reflux (80–90°C) initiates the radical chain reaction, substituting the benzylic hydrogens with bromine to form the gem-dibromide intermediate (3-Methoxy-4-(dibromomethyl)benzonitrile).

  • Hydrolysis:

    • Reactants: Gem-dibromide intermediate, Water, Calcium Carbonate (or similar base).

    • Conditions: Reflux in aqueous alcohol or DMF/Water mixtures.[1]

    • Product: The gem-dibromide hydrolyzes to the aldehyde: 4-Formyl-3-methoxybenzonitrile .[1]

Pathway Visualization

The following diagram illustrates the flow from raw materials to the Finerenone API.

G cluster_0 Critical Transformation (Value Addition) Start 4-Bromo-2-methylanisole (Starting Material) Target 4-Methoxy-3-methylbenzonitrile (CAS 53078-71-0) Start->Target Zn(CN)2, Pd cat. (Cyanation) Inter Gem-Dibromide Intermediate Target->Inter NBS, AIBN (Radical Bromination) Aldehyde 4-Formyl-3-methoxybenzonitrile (Finerenone RSM) Inter->Aldehyde H2O, CaCO3 (Hydrolysis) API Finerenone (API) Aldehyde->API Hantzsch Synthesis + Dihydropyridine formation

Figure 1: Synthetic workflow from the anisole precursor to the Finerenone API, highlighting the central role of 4-Methoxy-3-methylbenzonitrile.[2]

Analytical Characterization (Self-Validation)

To validate the identity of 4-Methoxy-3-methylbenzonitrile (and distinguish it from its aldehyde product), use the following spectral markers.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Proton EnvironmentChemical Shift (δ)MultiplicityIntegrationAssignment
Ar-H (C2) 7.45 - 7.50 ppmDoublet/Multiplet1HOrtho to CN, Meta to Me
Ar-H (C6) 7.50 - 7.55 ppmDoublet of Doublets1HOrtho to CN
Ar-H (C5) 6.85 - 6.95 ppmDoublet1HOrtho to OMe
-OCH₃ 3.89 ppm Singlet3HMethoxy group
-CH₃ 2.24 ppm Singlet3HDiagnostic Methyl Peak

Validation Check:

  • Presence of Methyl: A clean singlet at ~2.2 ppm confirms the methyl group is intact (i.e., not oxidized to the aldehyde, which would show a -CHO peak at ~10 ppm).

  • Absence of Aldehyde: Ensure no signal exists > 9.5 ppm.

Infrared Spectroscopy (FT-IR)
  • Nitrile (-CN): Sharp, distinct band at 2220–2230 cm⁻¹ .[1]

  • Ether (C-O-C): Strong bands at 1250 cm⁻¹ and 1030 cm⁻¹ .[1]

  • Alkyl (C-H): 2850–2960 cm⁻¹ (Methyl/Methoxy stretches).[1]

Safety & Handling

  • Hazard Classification: Harmful if swallowed, inhaled, or in contact with skin (Acute Tox. 4).[1]

  • Signal Word: Warning.

  • H-Codes: H302 + H312 + H332 (Harmful routes), H315 (Skin Irrit.), H319 (Eye Irrit.).[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methyl group.

References

  • PubChem. (2024).[1] Compound Summary: 4-Methoxy-3-methylbenzonitrile (CAS 53078-71-0).[1][2][3] National Library of Medicine.[1] Link

  • European Patent Office. (2023).[1] Method for the preparation of 4-formyl-3-methoxybenzonitrile. Patent No. EP4286368A1.[1] (Describes the radical bromination of 4-methoxy-3-methylbenzonitrile to the aldehyde). Link

  • Simson Pharma. (2024).[1] Finerenone Impurity 77 (CAS 53078-71-0).[1][2] (Identifies the compound as a specific impurity/intermediate in Finerenone synthesis). Link[1]

  • Bayer Pharma AG. (2016).[1] Finerenone (BAY 94-8862) Clinical Development & Chemistry.[1] New Drug Approvals.[1][4] Link

Sources

Synthesis of 4-Methoxy-3-methylbenzonitrile from 3-methoxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Pre-Computation

This technical guide details the synthetic methodology for converting substituted benzoic acids to benzonitriles, specifically addressing the request for 4-Methoxy-3-methylbenzonitrile from 3-methoxy-4-methylbenzoic acid .

Critical Regiochemical Analysis (The "Isomer Trap")

Before proceeding with wet chemistry, a structural audit of the requested transformation reveals a critical regiochemical mismatch.

  • Starting Material: 3-methoxy-4-methylbenzoic acid (CAS: 7151-68-0).[1] Substituents: 3-OMe, 4-Me .

  • Requested Target: 4-Methoxy-3-methylbenzonitrile (CAS: 53078-71-0).[2][3] Substituents: 4-OMe, 3-Me .

Scientific Verdict: A direct functional group transformation (COOH


 CN) preserves the aromatic substitution pattern. Consequently, reacting 3-methoxy-4-methylbenzoic acid  will yield 3-methoxy-4-methylbenzonitrile  (CAS: 3556-60-3), not the 4-methoxy-3-methyl isomer.

To obtain the requested 4-methoxy-3-methylbenzonitrile , one must strictly utilize 4-methoxy-3-methylbenzoic acid as the precursor.

This guide provides the "Gold Standard" protocol for the COOH


 CN  transformation. This chemistry is scaffold-agnostic and applies to both isomers. The data presented below assumes the conservation of the starting material's skeleton.

Synthetic Pathway Selection

Two primary routes were evaluated based on scalability, atom economy, and impurity profiles suitable for pharmaceutical intermediates.

Route A: The "Classic" Stepwise Amidation (Recommended)
  • Mechanism: Acid Chloride formation

    
     Amidation 
    
    
    
    Dehydration.
  • Pros: Highly robust, uses standard reagents (SOCl₂, NH₃), easy purification (crystallization).

  • Cons: Three operational steps (though often telescoped).

Route B: Direct Conversion (Chlorosulfonyl Isocyanate)
  • Mechanism: Reaction with chlorosulfonyl isocyanate (CSI) followed by DMF.[4]

  • Pros: One-pot, high yield.

  • Cons: CSI is moisture-sensitive, corrosive, and expensive for bulk scale.

Decision: This guide details Route A as it represents the most reliable, self-validating system for research and pilot-scale synthesis.

Visualizing the Workflow

The following diagram illustrates the reaction logic and the critical decision node regarding the starting material isomer.

SynthesisWorkflow cluster_legend Process Logic Start_Wrong Start: 3-Methoxy-4-methylbenzoic acid (3-OMe, 4-Me) Activation Step 1: Activation (SOCl₂, Reflux) Intermediate: Acid Chloride Start_Wrong->Activation Path A Start_Correct Start: 4-Methoxy-3-methylbenzoic acid (4-OMe, 3-Me) Start_Correct->Activation Path B Amidation Step 2: Amidation (aq. NH₃ or NH₄OH) Intermediate: Primary Amide Activation->Amidation Dehydration Step 3: Dehydration (POCl₃ or SOCl₂/DMF) Target: Nitrile Amidation->Dehydration Product_Wrong Product A: 3-Methoxy-4-methylbenzonitrile (Regioisomer A) Dehydration->Product_Wrong If Path A Product_Correct Product B (Target): 4-Methoxy-3-methylbenzonitrile (Regioisomer B) Dehydration->Product_Correct If Path B Route preserves substitution pattern Route preserves substitution pattern

Caption: Logical flow for the synthesis of methoxy-methylbenzonitriles, highlighting the regiochemical conservation.

Detailed Experimental Protocol (Route A)

Phase 1: Acid Chloride Formation

Objective: Activate the carboxylic acid for nucleophilic attack.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a CaCl₂ drying tube (or N₂ line).

  • Charge: Add 10.0 g (60 mmol) of 3-methoxy-4-methylbenzoic acid (or the correct isomer).

  • Solvent/Reagent: Add 30 mL of Thionyl Chloride (SOCl₂). Note: SOCl₂ acts as both reagent and solvent.

  • Catalyst: Add 2 drops of anhydrous DMF (Dimethylformamide) to catalyze the formation of the Vilsmeier-Haack intermediate.

  • Reaction: Heat to reflux (75-80°C) for 2-3 hours.

    • Checkpoint: The reaction is complete when gas evolution (HCl/SO₂) ceases and the solution becomes homogeneous.

  • Workup: Evaporate excess SOCl₂ under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil or low-melting solid. Do not purify; proceed immediately.

Phase 2: Amidation

Objective: Convert the acid chloride to the primary amide.

  • Preparation: Cool the crude acid chloride in an ice bath (0°C). Dissolve in 20 mL of anhydrous Dichloromethane (DCM) or THF.

  • Ammonia Addition: In a separate beaker, prepare 50 mL of concentrated aqueous Ammonium Hydroxide (28-30% NH₃).

  • Addition: Slowly add the acid chloride solution dropwise into the vigorously stirred ammonia solution.

    • Exotherm Alert: Maintain temperature <10°C to prevent hydrolysis back to the acid.

  • Precipitation: The amide typically precipitates as a white solid. Stir for 30 minutes.

  • Isolation: Filter the solid. Wash with cold water (2 x 20 mL) and hexanes (20 mL). Dry in a vacuum oven at 50°C.

    • Expected Yield: >90%.[3][5][6]

    • Intermediate ID: 3-methoxy-4-methylbenzamide (or isomer).[4]

Phase 3: Dehydration to Nitrile

Objective: Eliminate water from the amide to form the nitrile triple bond.

  • Setup: Clean, dry 250 mL RBF with reflux condenser.

  • Charge: Suspend the dried amide (from Phase 2) in 50 mL of Toluene or DCM.

  • Reagent: Add 1.2 equivalents of Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂).

  • Base: Add 2.0 equivalents of Triethylamine (Et₃N) or Pyridine.

    • Observation: The mixture will likely darken.

  • Reaction: Heat to reflux (if Toluene) or stir at RT (if using POCl₃/DCM) for 3-5 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).

  • Quench: Cool to 0°C. Carefully pour the mixture onto crushed ice/water.

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with 1M HCl (to remove amine), saturated NaHCO₃, and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water or Hexanes.

Quantitative Data & Specifications

The following table summarizes the expected physical properties for the Target vs. the User's Starting Material pathway.

ParameterUser's Pathway (Path A)Target Pathway (Path B)
Precursor 3-Methoxy-4-methylbenzoic acid4-Methoxy-3-methylbenzoic acid
CAS (Acid) 7151-68-024393-56-4
Intermediate 3-Methoxy-4-methylbenzamide4-Methoxy-3-methylbenzamide
Final Product 3-Methoxy-4-methylbenzonitrile 4-Methoxy-3-methylbenzonitrile
Product CAS 3556-60-353078-71-0
Typical Yield 75 - 85%75 - 85%
Appearance White crystalline solidWhite to off-white solid
Melting Point 51-53°C54-56°C

Quality Control & Analytical Validation

To ensure the integrity of the synthesis, the following analytical signatures must be verified.

Infrared Spectroscopy (FT-IR)
  • Nitrile Stretch (CN): Look for a sharp, distinct peak at 2220–2230 cm⁻¹ . This confirms the conversion of the Amide (C=O stretch ~1650 cm⁻¹) to the Nitrile.

  • Absence of OH/NH: The broad OH stretch (2500-3300 cm⁻¹) of the acid and the NH doublet (3100-3400 cm⁻¹) of the amide should be absent.

1H-NMR (CDCl₃, 400 MHz) - Isomer Differentiation
  • 3-Methoxy-4-methylbenzonitrile:

    • Ar-Me:

      
       ~2.25 ppm (s, 3H).
      
    • OMe:

      
       ~3.85 ppm (s, 3H).
      
    • Aromatic protons will show coupling consistent with 1,3,4-substitution (d, d, s pattern).

  • 4-Methoxy-3-methylbenzonitrile:

    • Ar-Me:

      
       ~2.20 ppm (s, 3H).
      
    • OMe:

      
       ~3.90 ppm (s, 3H).
      
    • Key Distinction: NOE (Nuclear Overhauser Effect) experiments can confirm the proximity of the OMe group to the adjacent aromatic protons vs the Methyl group.

References

  • PrepChem. "Synthesis of 3-methoxy-4-methylbenzonitrile."[4] (Describes the CSI method for the user's specific starting material). Link

  • Organic Syntheses. "p-Nitrobenzonitrile." Org. Synth. 1950, 30, 70. (Foundational reference for converting benzoic acids/amides to nitriles using PCl5/POCl3). Link

  • Sigma-Aldrich. "Product Specification: 4-Methoxy-3-methylbenzonitrile (CAS 53078-71-0)."[2] Link

  • PubChem. "Compound Summary: 3-Methoxy-4-methylbenzoic acid." Link

  • ResearchGate. "A Facile and Efficient One-Pot Synthesis of Nitriles from Carboxylic Acids." (Modern high-temp acetonitrile exchange method). Link

Sources

Technical Guide: 4-Methoxy-3-methylbenzonitrile in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical utility, synthesis, and application of 4-Methoxy-3-methylbenzonitrile (CAS 53078-71-0), a specialized aromatic building block used in the development of pharmaceuticals and advanced organic materials.

Executive Summary & Chemical Profile

4-Methoxy-3-methylbenzonitrile is a trisubstituted benzene derivative characterized by a "push-pull" electronic structure. The electron-withdrawing nitrile group (-CN) at position 1 is counterbalanced by the electron-donating methoxy (-OMe) and methyl (-CH3) groups at positions 4 and 3, respectively. This unique electronic environment makes it a versatile scaffold for constructing complex heterocyclic pharmacophores and a critical reference standard in impurity profiling for drugs like Finerenone .

Chemical Identity
PropertySpecification
CAS Number 53078-71-0 (Referred to as Impurity 77 in Finerenone analysis)
IUPAC Name 4-Methoxy-3-methylbenzonitrile
Molecular Formula C₉H₉NO
Molecular Weight 147.18 g/mol
SMILES COc1ccc(C#N)cc1C
Appearance White to off-white crystalline powder
Melting Point 52–56 °C

Strategic Synthesis: Sourcing the Building Block

Reliable access to high-purity 4-Methoxy-3-methylbenzonitrile is essential for reproducible downstream chemistry. Two primary routes dominate the literature: the Aldehyde-Oxime Dehydration (scalable) and the Rosenmund-von Braun Cyanation (traditional).

Method A: One-Pot Oximation-Dehydration (Scalable)

This method is preferred for multi-gram to kilogram scale-up due to mild conditions and high atom economy. It avoids the use of toxic metal cyanides.

  • Precursor: 4-Methoxy-3-methylbenzaldehyde.

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium formate, Formic acid.
    
  • Mechanism: The aldehyde condenses with hydroxylamine to form an oxime intermediate, which undergoes in situ dehydration to the nitrile.

  • Yield: Typically >87%.[1]

Method B: Pd-Catalyzed Cyanation (Laboratory Scale)

Used when the aryl halide precursor is more accessible than the aldehyde.

  • Precursor: 4-Bromo-2-methylanisole (CAS 14804-31-0).

  • Reagents:

    
    , 
    
    
    
    (catalyst), DMF, 80°C.
  • Advantage: Allows for late-stage introduction of the nitrile group if the ring is already functionalized.

Core Transformations & Reactivity

The nitrile group serves as a "masked" carbonyl or amine, allowing for divergent synthetic pathways. The presence of the ortho-methyl group imposes minor steric constraints that can be leveraged for regioselectivity.

Pathway 1: Hydrolysis to Carboxylic Acids

The nitrile is hydrolyzed under basic or acidic conditions to yield 4-Methoxy-3-methylbenzoic acid , a key intermediate for esterification or coupling reactions.

  • Conditions:

    
     (aq), EtOH, Reflux 
    
    
    
    Acidification.
  • Utility: Precursor for ester-based liquid crystals and lipophilic drug linkers.

Pathway 2: Reduction to Benzylamines

Reduction yields 4-Methoxy-3-methylbenzylamine , a primary amine used in reductive aminations to form secondary amine pharmacophores.

  • Reagents:

    
     (THF) or Raney Ni / 
    
    
    
    .
  • Application: Synthesis of neuroactive agents where the benzylamine moiety mimics dopamine/serotonin substructures.

Pathway 3: Benzylic Functionalization

The C3-methyl group is benzylic and electron-rich, making it susceptible to radical bromination.

  • Reagents: NBS (N-Bromosuccinimide), AIBN,

    
     or Acetonitrile.
    
  • Product: 4-Methoxy-3-(bromomethyl)benzonitrile.

  • Significance: This bromide is a potent electrophile for alkylating amines or thiols, extending the carbon skeleton.

Visualizing the Synthetic Workflow

The following diagram illustrates the central role of 4-Methoxy-3-methylbenzonitrile in divergent synthesis and its connection to pharmaceutical impurity profiling.

G Start 4-Methoxy-3-methylbenzaldehyde Core 4-Methoxy-3-methylbenzonitrile (CAS 53078-71-0) Start->Core NH2OH / HCOOH (Dehydration) Acid 4-Methoxy-3-methylbenzoic acid (Hydrolysis) Core->Acid NaOH / H2O Amine 4-Methoxy-3-methylbenzylamine (Reduction) Core->Amine LiAlH4 or H2/Ni Bromide Benzylic Bromide Deriv. (Radical Halogenation) Core->Bromide NBS / AIBN Finerenone Finerenone (Impurity Reference) Core->Finerenone Impurity Profiling

Figure 1: Divergent synthetic pathways from the nitrile scaffold.

Case Studies in Medicinal Chemistry

A. Finerenone Impurity Profiling

In the industrial synthesis of Finerenone (a non-steroidal mineralocorticoid receptor antagonist), the structural isomer 4-Formyl-3-methoxybenzonitrile is the primary intermediate. However, methylation side reactions can generate 4-Methoxy-3-methylbenzonitrile (Impurity 77).

  • Relevance: Analytical chemists utilize CAS 53078-71-0 as a certified reference standard to quantify this impurity during HPLC release testing of API batches, ensuring patient safety and regulatory compliance.

B. Structural Analog to HCV Inhibitors

The 4-methoxy-3-methylphenyl motif appears in the "P2" capping groups of macrocyclic HCV protease inhibitors (e.g., analogs of Simeprevir ). While Simeprevir utilizes a quinoline core, the 2-amino-4-methoxy-3-methylbenzonitrile derivative is a known intermediate for next-generation macrocycles.

  • Insight: The methyl group at C3 restricts rotation of the aromatic ring when bound to a protein pocket, potentially locking the drug into a bioactive conformation (atropisomerism).

Detailed Experimental Protocol

Protocol: Synthesis of 4-Methoxy-3-methylbenzonitrile from Aldehyde This protocol is adapted for high-yield laboratory synthesis (10g scale).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge the flask with 4-methoxy-3-methylbenzaldehyde (15.0 g, 100 mmol), Hydroxylamine hydrochloride (8.3 g, 120 mmol), and Sodium formate (9.5 g, 140 mmol).

  • Solvent: Add Formic acid (85%, 60 mL).

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the aldehyde spot disappears.

  • Workup:

    • Cool the mixture to room temperature and pour into crushed ice (300 g).

    • Neutralize carefully with 50% NaOH solution until pH ~7.

    • Extract the precipitate with Dichloromethane (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, 10% EtOAc in Hexane).

  • Expected Yield: 12.5–13.5 g (85–92%) of white crystalline solid.

Safety & Handling

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Nitrile Specifics: While less toxic than simple aliphatic nitriles, metabolism can release cyanide ions. Work in a well-ventilated fume hood.

  • Incompatibility: Avoid strong oxidizers and strong acids (unless intended for hydrolysis).

References

  • Chem-Impex International. 4-Methoxy-3-methylbenzonitrile Product Specifications & Applications.

  • PubChem. Compound Summary: 4-Methoxy-3-methylbenzonitrile (CID 13621613).

  • Google Patents. Method for preparing 4-methoxybenzonitrile through 'one pot' method (CN101092377A). (Analogous chemistry citation).

  • Simson Pharma. Finerenone Impurity 77 (CAS 53078-71-0) Reference Standard.

  • ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. (Demonstrates reactivity of the scaffold).

Sources

The Benzonitrile Pharmacophore: From 19th Century Isolation to Modern Antivirals

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic evolution, and medicinal application of benzonitrile derivatives.

Introduction: The Cyanophenyl Paradigm

The benzonitrile moiety (


) is a deceptively simple pharmacophore that has transcended its origins as a solvent and dye intermediate to become a linchpin in modern drug design. In medicinal chemistry, the cyano group is not merely a passive substituent; it is a bioisostere of the carbonyl group , a metabolic blocker, and a critical dipole for orienting ligands within enzyme active sites.

This guide analyzes the trajectory of benzonitrile chemistry, moving from hazardous stoichiometric syntheses to precision catalytic cross-coupling, and examines its role in blockbuster therapies like Letrozole and Rilpivirine .

Historical Genesis: The Stoichiometric Era (1844–1919)

The history of benzonitrile is defined by a shift from thermal decomposition to radical chemistry, and finally to metal-mediated substitution.

The Discovery (1844)

German chemist Hermann von Fehling first isolated benzonitrile (then called phenyl cyanide) in 1844. He achieved this via the thermal dehydration of ammonium benzoate.[1] While low-yielding, this established the fundamental connection between the carboxylic acid oxidation state and the nitrile.

The Sandmeyer Reaction (1884)

The first scalable synthetic route was discovered by Traugott Sandmeyer .[1][2] In an attempt to synthesize phenylacetylene, Sandmeyer observed that treating diazonium salts with copper(I) acetylide yielded chlorobenzene.[2][3] He generalized this to cyanation using CuCN.[2]

  • Mechanism: Radical-Nucleophilic Aromatic Substitution (

    
    ). The Cu(I) acts as a single-electron donor to the diazonium species, generating an aryl radical that captures the cyanide ligand.
    
  • Limitation: Requires potentially explosive diazonium intermediates and stoichiometric copper waste.

The Rosenmund-von Braun Reaction (1919)

Karl Rosenmund and Julius von Braun developed a method to convert stable aryl halides directly to nitriles using stoichiometric CuCN in polar solvents (e.g., DMF, nitrobenzene) at high temperatures (


).
  • Limitation: Harsh thermal conditions precluded the use of thermally sensitive functional groups, limiting its utility in complex molecule synthesis.

The Catalytic Revolution: Palladium & Nickel (1973–Present)

The modern era began in 1973 , when Takagi and Cassar independently reported the first Palladium-catalyzed cyanation of aryl halides. This marked the transition from "force" (thermal/stoichiometric) to "finesse" (catalytic).

The Takagi-Cassar Breakthrough
  • Catalyst:

    
     or 
    
    
    
    .
  • Significance: Allowed the use of aryl halides under milder conditions than Rosenmund-von Braun, though initially required toxic KCN/NaCN.

Modern Methodology: The Zinc Cyanide Standard

Today, the industry standard utilizes Zinc Cyanide (


)  rather than alkali cyanides.
  • Why

    
    ?  It is less soluble in organic solvents, releasing cyanide ions slowly. This "slow release" prevents catalyst poisoning , where high concentrations of 
    
    
    
    saturate the Palladium center, preventing the oxidative addition of the aryl halide.
Visualization: Evolution of Synthetic Methods

SyntheticEvolution cluster_0 Stoichiometric Era cluster_1 Catalytic Era Fehling 1844: Fehling (Thermal Dehydration) Sandmeyer 1884: Sandmeyer (Diazonium/CuCN) Fehling->Sandmeyer Radical Chem RvB 1919: Rosenmund-von Braun (Ar-X + CuCN, 200°C) Sandmeyer->RvB Direct Halide Sub Takagi 1973: Takagi/Cassar (Pd-Catalyzed KCN) RvB->Takagi Transition Metal Cat. Modern 2000s: Buchwald/Tsvelikhovsky (Zn(CN)2, Non-toxic sources) Takagi->Modern Ligand Design & Safety

Figure 1: Timeline of benzonitrile synthesis, highlighting the shift from harsh thermal methods to precision catalysis.

Technical Protocols: Comparative Methodologies

The following protocols represent the "Old World" vs. "New World" approaches.

Table 1: Comparative Metrics of Cyanation Protocols
ParameterClassical SandmeyerRosenmund-von BraunModern Pd-Catalyzed (Buchwald Type)
Substrate Aryl Amine (

)
Aryl Iodide/BromideAryl Chloride/Bromide/Triflate
Reagent

, then


(Stoichiometric)

(0.6 equiv), Pd catalyst
Temperature



Functional Tolerance Low (Acid sensitive groups fail)Low (Thermally sensitive groups fail)High (Esters, Ketones, Amides OK)
Safety Profile High Risk (Explosive intermediates)Moderate (High temp, Cu waste)Optimized (Controlled CN release)
Protocol A: Modern Pd-Catalyzed Cyanation (Self-Validating System)

Application: Synthesis of 4-cyanobiphenyl from 4-bromobiphenyl.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 
     (0.6 equiv)
    
  • 
     (2 mol%)
    
  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

  • Solvent: DMF or NMP (wet, 1% water accelerates reaction)

Step-by-Step Workflow:

  • Deoxygenation (Critical): Charge the reaction vessel with the aryl halide,

    
    , and Pd/Ligand. Evacuate and backfill with Argon (
    
    
    
    ). Why:
    
    
    oxidizes phosphine ligands, killing the catalyst.
  • Solvent Addition: Add anhydrous DMF via syringe.

  • Thermal Activation: Heat to

    
    . The reaction mixture typically changes from dark purple/red to orange/brown upon completion.
    
  • Workup (Safety): Cool to RT. Quench with diluted ammonium hydroxide (

    
    ) or ethylenediamine. Why: This sequesters Zinc and residual Cyanide, preventing HCN formation during acidic workup.
    
Visualization: The Catalytic Cycle

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Zn(CN)2 enters) OxAdd->TransMet - ZnX(CN) RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-CN RedElim->Pd0 - Ar-CN

Figure 2: Palladium(0)/Zinc Cyanide catalytic cycle. The rate-determining step is often the transmetallation or reductive elimination depending on the substrate.

Medicinal Chemistry: The "Why" of Benzonitrile

Why do drug developers install a nitrile group? It is rarely an accident. The benzonitrile moiety serves three specific bioisosteric functions:

  • Carbonyl Bioisostere: The

    
     bond is highly polarized. The nitrogen lone pair acts as a weak hydrogen bond acceptor (HBA), mimicking the oxygen of a ketone or ester but with a much smaller steric footprint (linear geometry).
    
  • Metabolic Blocking: Placing a nitrile at the para position of a phenyl ring blocks CYP450-mediated hydroxylation. The

    
     bond is metabolically robust compared to 
    
    
    
    or
    
    
    .
  • Electronic Modulation: It is a strong electron-withdrawing group (EWG), lowering the

    
     of neighboring protons or adjusting the lipophilicity (
    
    
    
    ) of the overall molecule.
Case Study 1: Letrozole (Femara®)

Indication: Hormone-receptor-positive breast cancer.[4]

  • Mechanism: Aromatase Inhibitor.[4][5]

  • Role of Benzonitrile: Letrozole contains two benzonitrile rings. These rings mimic the steroid backbone of the natural substrate (androstenedione).[6] Specifically, the nitrile nitrogen coordinates with the Heme Iron (

    
    ) of the CYP19A1 (aromatase) enzyme, while the benzonitrile scaffold occupies the hydrophobic pocket usually reserved for the steroid.
    
Case Study 2: Rilpivirine (Edurant®)

Indication: HIV-1 Infection (NNRTI).[7][8][9]

  • Mechanism: Non-nucleoside Reverse Transcriptase Inhibitor.[9][10]

  • Role of Benzonitrile: Rilpivirine belongs to the diarylpyrimidine (DAPY) class.[7][9][10] It features a benzonitrile wing that sits in a hydrophobic tunnel of the Reverse Transcriptase enzyme. The linearity of the nitrile allows it to reach deep into the pocket, forming a critical H-bond with the backbone of residue Lys101 . This interaction is crucial for its high potency against wild-type and resistant strains.

Visualization: Pharmacophore Interactions

LetrozoleBinding cluster_enzyme Aromatase (CYP19A1) Active Site cluster_drug Letrozole Structure Heme Heme Iron (Fe) Pocket Hydrophobic Steroid Pocket Triazole Triazole Ring Triazole->Heme Coordination Bond BN1 Benzonitrile 1 (Steroid Mimic) BN1->Pocket Van der Waals / Shape Match BN2 Benzonitrile 2 (Binding Affinity)

Figure 3: Schematic of Letrozole binding. The benzonitrile moieties provide the necessary shape complementarity to mimic the steroidal substrate.

Future Perspectives

The frontier of benzonitrile chemistry lies in C-H Activation . Rather than pre-functionalizing a ring with a halogen (Ar-X), chemists are developing Iridium and Rhodium catalysts capable of turning


 directly into 

using "CN-transfer" reagents. This represents the ultimate step in atom economy, reducing the synthetic burden in late-stage drug discovery.

References

  • Fehling's Discovery: Fehling, H. (1844). "Untersuchungen über die Succinsäure und ihre Derivate." Annalen der Chemie und Pharmacie. Link

  • Sandmeyer Reaction: Sandmeyer, T. (1884).[1][11] "Ueber die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen." Berichte der deutschen chemischen Gesellschaft. Link

  • Rosenmund-von Braun: Rosenmund, K. W., & Struck, E. (1919).[12][13] "Das am Ringkohlenstoff gebundene Halogen und sein Ersatz durch andere Substituenten."[13] Berichte der deutschen chemischen Gesellschaft. Link

  • First Pd-Catalyzed Cyanation: Takagi, K., et al. (1973).[14] "Palladium-catalyzed cyanation of aromatic halides."[14][15][16][17] Chemistry Letters. Link

  • Modern Zn(CN)2 Method: Tsvelikhovsky, D., & Buchwald, S. L. (2010). "Synthesis of Heterocycles via Pd-Catalyzed C-N Coupling." Journal of the American Chemical Society.[18] Link

  • Letrozole Discovery: Bhatnagar, A. S. (2007). "The discovery and mechanism of action of letrozole." Breast Cancer Research and Treatment.[4][5] Link

  • Rilpivirine Design: Janssen, P. A., et al. (2005). "In search of a novel anti-HIV drug: multidisciplinary coordination in the discovery of Rilpivirine." Journal of Medicinal Chemistry. Link

  • Nitrile Bioisosterism: Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Methoxy-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Synthetic Chemist's Imperative

In the landscape of pharmaceutical and materials science research, the utility of a building block is defined not only by its reactive potential but also by its physical characteristics. 4-Methoxy-3-methylbenzonitrile, a versatile aromatic nitrile, serves as a crucial intermediate in the synthesis of a range of target molecules, from agrochemicals to potential therapeutics.[1] Its value lies in the strategic placement of the methoxy, methyl, and nitrile functional groups, which offer multiple avenues for molecular elaboration.[2] However, to effectively integrate this compound into a synthetic workflow or a final formulation, a comprehensive understanding of its solubility and stability is paramount. These parameters govern everything from reaction kinetics and purification strategies to storage conditions and shelf-life.

This guide provides an in-depth analysis of the solubility and stability profile of 4-methoxy-3-methylbenzonitrile. We will move beyond a simple recitation of data, instead focusing on the underlying chemical principles that dictate its behavior. By understanding the why behind the experimental observations, researchers can anticipate challenges, design robust protocols, and unlock the full potential of this valuable synthetic intermediate.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical identifiers. These properties are the initial inputs for any subsequent experimental design.

PropertyValueSource(s)
Synonyms 4-Cyano-2-methylanisole[1]
CAS Number 53078-71-0[1]
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.17 g/mol [1][2]
Appearance White to off-white solid powder[1]
Boiling Point 102-106 °C at 5 mmHg[1]
Purity ≥ 98% (by HPLC)[1]

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical determinant of a compound's utility in both reaction chemistry and formulation science. The molecular structure of 4-methoxy-3-methylbenzonitrile—a largely nonpolar aromatic ring functionalized with a polar nitrile group and a moderately polar methoxy group—suggests a nuanced solubility profile.

Theoretical Assessment & Qualitative Observations

Based on the principle of "like dissolves like," we can predict the compound's general solubility:

  • High Solubility Expected in: Aprotic organic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, and Toluene, which can interact favorably with the aromatic ring and nitrile group.[3] A structurally similar compound, 4-methoxy-3-nitrobenzonitrile, is known to be soluble in ethanol and acetone.[4]

  • Limited Solubility Expected in: Water and other highly polar protic solvents. While the nitrile and methoxy groups can act as hydrogen bond acceptors, the dominant hydrophobic character of the benzene ring limits aqueous solubility.[4]

  • Low Solubility Expected in: Highly nonpolar aliphatic solvents like hexanes, where the polar functional groups would be energetically disfavored.

A commercial supplier notes its "favorable solubility" in the context of formulations, though specific solvents are not detailed.[1]

Quantitative Solubility Determination: An Exemplary Protocol

While qualitative descriptors are useful, quantitative data is essential for process development and formulation. The following protocol outlines a robust method for determining the equilibrium solubility of 4-methoxy-3-methylbenzonitrile using the shake-flask method, a gold standard for its reliability and direct measurement of thermodynamic equilibrium.

Causality Behind the Method: The shake-flask method is chosen because it is designed to allow a compound to reach its maximum dissolution in a given solvent over time, providing a true measure of its thermodynamic solubility. The extended equilibration period ensures that the system is not under kinetic control. Subsequent analysis by a validated HPLC method provides the necessary specificity and sensitivity to accurately quantify the dissolved analyte.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_analysis Phase 3: Analysis prep_vial 1. Add excess solid compound to a series of vials add_solvent 2. Add a precise volume of each test solvent prep_vial->add_solvent seal_vials 3. Securely seal vials add_solvent->seal_vials agitate 4. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours seal_vials->agitate settle 5. Allow vials to stand to let undissolved solid settle agitate->settle filter 6. Filter supernatant through a 0.45 µm syringe filter settle->filter dilute 7. Dilute filtrate with a suitable mobile phase filter->dilute hplc 8. Analyze by a validated HPLC-UV method dilute->hplc quantify 9. Quantify against a standard curve hplc->quantify

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 4-methoxy-3-methylbenzonitrile (enough to ensure undissolved solid remains at equilibrium) to a series of glass vials.

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of each selected solvent to the respective vials.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours). The presence of residual solid is crucial as it confirms saturation.

  • Sample Collection: After equilibration, cease agitation and allow the vials to stand for at least 2 hours for the undissolved solid to sediment.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE) to remove all particulate matter. This step is critical to prevent artificially high results.

  • Dilution & Analysis: Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. Calculate the concentration in the original filtrate by applying the dilution factor and determine the solubility (e.g., in mg/mL or mmol/L) by comparing the result to a calibration curve prepared from known standards.

Illustrative Solubility Data Table

The following table presents a hypothetical summary of results that could be obtained from the protocol above.

Solvent ClassSolventPredicted Solubility (mg/mL at 25°C)
Polar Aprotic Tetrahydrofuran (THF)> 200
Acetonitrile (ACN)150 - 200
Chlorinated Dichloromethane (DCM)> 200
Polar Protic Methanol50 - 100
Ethanol40 - 80
Water< 0.1
Nonpolar Toluene80 - 120
Heptane< 1

Stability Profile: A Forced Degradation Approach

Understanding a compound's stability is crucial for defining handling procedures, storage conditions, and predicting potential degradation products.[5] Forced degradation (or stress testing) is an essential component of this evaluation, involving the exposure of the compound to conditions more severe than those it would typically encounter.

Potential Degradation Pathways

The primary point of chemical instability in the 4-methoxy-3-methylbenzonitrile structure is the nitrile group. Benzonitriles are susceptible to hydrolysis under both acidic and basic conditions, which converts the nitrile first to a primary amide and then to a carboxylic acid.[6][7]

  • Hydrolysis: The electron-donating nature of the methoxy group and the weakly donating methyl group would be expected to slightly decrease the electrophilicity of the nitrile carbon compared to unsubstituted benzonitrile, potentially slowing the rate of hydrolysis.[6] However, under sufficiently harsh acidic or basic conditions, this pathway remains the most probable route of degradation.

G Reactant 4-Methoxy-3-methylbenzonitrile Intermediate 4-Methoxy-3-methylbenzamide Reactant->Intermediate H⁺/H₂O or OH⁻ (Step 1) Product 4-Methoxy-3-methylbenzoic Acid Intermediate->Product H⁺/H₂O or OH⁻ (Step 2)

Caption: Predicted Hydrolytic Degradation Pathway.

Protocol for Forced Degradation Studies

This protocol provides a systematic approach to evaluating the stability of 4-methoxy-3-methylbenzonitrile under various stress conditions. A stability-indicating analytical method (typically HPLC) that can resolve the parent compound from all potential degradation products is a prerequisite for this study.

Causality Behind the Method: The goal of forced degradation is not to completely destroy the compound but to induce a predictable level of degradation (typically 5-20%). This allows for the reliable identification of degradation products and the elucidation of degradation pathways. The conditions are chosen to represent the primary chemical stresses a compound might experience: hydrolysis, oxidation, heat, and light.

G cluster_prep Phase 1: Sample Preparation cluster_stress Phase 2: Application of Stress cluster_analysis Phase 3: Analysis prep_stock 1. Prepare stock solution in ACN/H₂O aliquot 2. Aliquot stock into separate vials for each stress condition acid Acid Hydrolysis (0.1 M HCl, 60°C) aliquot->acid base Base Hydrolysis (0.1 M NaOH, RT) aliquot->base oxidation Oxidative (3% H₂O₂, RT) aliquot->oxidation thermal Thermal (Solid & Solution, 80°C) aliquot->thermal photo Photolytic (ICH Q1B light exposure) aliquot->photo prep_control 3. Prepare unstressed control samples neutralize 4. Neutralize acid/base samples acid->neutralize base->neutralize dilute 5. Dilute all samples to target concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc 6. Analyze by stability-indicating HPLC-UV/MS dilute->hplc assess 7. Assess % degradation & identify degradants hplc->assess

Sources

Methodological & Application

Application Note: Purification of 4-Methoxy-3-methylbenzonitrile via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating protocol for the purification of 4-Methoxy-3-methylbenzonitrile (CAS: 53078-71-0), a key intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] While often synthesized via the Sandmeyer reaction or dehydration of amides, this compound frequently co-elutes with starting materials (e.g., 4-methoxy-3-methylaniline) or hydrolysis byproducts (e.g., 4-methoxy-3-methylbenzamide).[1] This guide moves beyond generic "run a column" instructions, providing a calculated approach based on retention factor (


) optimization  and Column Volume (CV)  logic to ensure >98% purity.

Chemical Context & Challenge

Target Molecule: 4-Methoxy-3-methylbenzonitrile[1][2]

  • Structure: Aromatic nitrile with electron-donating methoxy and methyl groups.[1]

  • Physical State: White to off-white solid (mp ~51–56 °C).[1]

  • Polarity: Moderately polar due to the nitrile dipole, but lipophilic enough to dissolve in chlorinated solvents.

The Separation Challenge: In standard synthesis routes, the target nitrile often has an


 value dangerously close to its precursors.
  • Impurity A (Aniline precursor): Can trail and contaminate the tail of the nitrile peak.

  • Impurity B (Amide byproduct): Highly polar, but if the gradient is ramped too quickly, it will co-elute.[1]

  • Impurity C (Bromo-intermediate): If synthesized via cyanation of a bromide, the unreacted bromide is less polar and elutes just before the nitrile.[1]

Pre-Purification Analytics (The "Go/No-Go" Phase)[1]

Before packing any column, the separation must be modeled on Thin Layer Chromatography (TLC).[1] This is the self-validating step; if you cannot separate spots here, the column will fail.

TLC Optimization Protocol

Stationary Phase: Silica Gel 60


Detection:  UV absorption at 254 nm (The benzonitrile chromophore is UV active).[1]

Solvent Screening Strategy: We utilize a "Solvent Strength" approach rather than random guessing. The goal is to position the target molecule at


 0.30 – 0.35 .
Solvent System (v/v)Expected ResultAction
100% Hexanes

~ 0.0
Too non-polar.[1] Compound stays at baseline.[1]
10% EtOAc / 90% Hex

~ 0.15
Good retention, but elution will be slow (high solvent use).[1]
20% EtOAc / 80% Hex

~ 0.32
Optimal. Target zone for isocratic or gradient hold.[1]
50% EtOAc / 50% Hex

> 0.60
Too polar. No separation from impurities.[1]

Technical Insight: According to Still’s original flash chromatography principles, an


 of 0.35 corresponds to a Column Volume (CV) elution of 

.[1] This provides the optimal balance between peak resolution and peak broadening [1].

Method Development Logic (Graphviz Visualization)[1]

The following diagram illustrates the decision matrix for selecting the purification path based on the crude mixture's profile.

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (20% EtOAc/Hex) Start->TLC Decision Calculate Delta CV (Separation Quality) TLC->Decision PathA High Separation (Delta Rf > 0.15) Decision->PathA Clean Separation PathB Difficult Separation (Delta Rf < 0.10) Decision->PathB Overlap MethodA Isocratic Elution (20% EtOAc) PathA->MethodA MethodB Gradient Elution (0-30% EtOAc over 10 CV) PathB->MethodB DryLoad Dry Loading (Adsorb on Silica) MethodA->DryLoad MethodB->DryLoad Flash Flash Chromatography DryLoad->Flash

Figure 1: Decision matrix for selecting elution strategy based on TLC retention factors.

Detailed Purification Protocol

Step 1: Sample Preparation (Dry Loading)

Direct liquid injection is discouraged for this compound if it is a solid or viscous oil, as the solvent used to dissolve it (e.g., DCM) can disrupt the initial bands.[1] Dry loading is the gold standard for resolution.

  • Dissolve the crude 4-Methoxy-3-methylbenzonitrile in a minimum amount of Dichloromethane (DCM).[1]

  • Add Silica Gel (40–63 µm) at a ratio of 1:2 (1 g crude : 2 g silica).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

    • Check Point: Ensure no lumps remain.[1] Lumps cause channeling.[1]

Step 2: Column Packing & Equilibration
  • Stationary Phase: Silica Gel 60 (40–63 µm).[1]

  • Column Size: Use a 12g cartridge for <1g sample; 40g cartridge for 1-5g sample.

  • Equilibration: Flush the column with 3 Column Volumes (CV) of the starting solvent (e.g., 5% EtOAc/Hexane) to remove air and heat of solvation.

Step 3: Elution Gradient

Do not run a flat 20% EtOAc method if impurities are close.[1] Use a linear gradient to sharpen the peaks.

Time (CV)% Hexane% Ethyl AcetatePurpose
0 – 1 95%5%Elute very non-polar impurities (grease, bromides).[1]
1 – 8 95%

70%
5%

30%
Linear Gradient. The target nitrile elutes here.
8 – 10 70%30%Flush out trailing polar impurities.
10 – 12 0%100%Column wash (optional).[1]
Step 4: Fraction Collection & Analysis
  • Collect fractions in volumes equal to 0.25 CV (e.g., if CV is 20mL, collect 5mL tubes). Small fractions prevent remixing of resolved peaks.[1]

  • Spot fractions on TLC.

    • Visualization: The nitrile will appear as a dark spot under UV (254 nm).[1]

    • Stain Confirmation: If UV is ambiguous, use Iodine Chamber (brown spots) or p-Anisaldehyde stain (target turns distinct color upon heating).[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Target elutes too fast (CV < 2) Solvent too polar.Reduce initial EtOAc concentration (start at 2% or 0%).[1]
Streaking / Tailing Acidic/Basic interaction or Overloading.[1]Add 1% Triethylamine (if amine impurities present) or reduce load mass.[1]
Co-elution with Aniline Similar polarity.[1]Switch solvent system to DCM / Methanol . The selectivity changes significantly in chlorinated solvents [2].
Poor recovery Compound crystallized on column.[1]Ensure the loading capacity isn't exceeded; this nitrile is a solid. Use dry loading.

Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Chromatography cluster_2 Isolation S1 Dissolve Crude (DCM) S2 Add Silica (1:2 Ratio) S1->S2 S3 Evaporate (Dry Load) S2->S3 C1 Pack Column S3->C1 C2 Load Sample C1->C2 C3 Gradient Elution (Hex/EtOAc) C2->C3 F1 TLC Fractions C3->F1 F2 Combine Pure Fractions F1->F2 F3 Rotavap & Dry F2->F3

Figure 2: Step-by-step physical workflow from crude mixture to isolated solid.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] J. Org.[1] Chem. 1978 , 43, 2923–2925.[1]

  • Biotage. The Flash Chromatography Solvent Strength & Selectivity Guide.

  • ChemicalBook. 4-Methoxy-3-methylbenzonitrile Properties and Synthesis.

  • Sorbent Technologies. Flash Chromatography Basics and Solvent Selection.

Sources

Troubleshooting & Optimization

Avoiding over-alkylation in amination of benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Over-Alkylation (Dimerization) During Reduction

Executive Summary & Scope

The Problem: In the reduction of benzonitriles to benzylamines, "over-alkylation" refers to the unwanted formation of secondary and tertiary amines (dimers and trimers). This is not a random side reaction but a chemically driven condensation between the intermediate imine and the product amine .

The Solution: Selectivity is achieved by interrupting this condensation pathway. This guide details three proven strategies:

  • Ammonia Saturation (Equilibrium Shift)

  • Borane Complexation (Product Sequestration)

  • Acidic/Anhydride Trapping (Nucleophile Deactivation)

The Mechanism of Failure

To prevent the impurity, you must understand its origin. The reduction of a nitrile does not proceed directly to the amine in one step; it passes through a reactive imine species.[1]

Key Insight: The primary amine product (


) is a better nucleophile than the starting nitrile. If it accumulates while the intermediate imine (

) is still present, it attacks the imine, leading to the secondary amine (dimer).

DimerizationMechanism Nitrile Benzonitrile (Ar-CN) Imine Intermediate Imine (Ar-CH=NH) Nitrile->Imine + H2 PrimaryAmine Primary Amine (Ar-CH2-NH2) Imine->PrimaryAmine + H2 (Fast) Aminal Gem-Diamine (Intermediate) Imine->Aminal PrimaryAmine->Aminal Attacks Imine SecImine Secondary Imine Aminal->SecImine - NH3 Dimer Secondary Amine (Dimer / Over-alkylated) SecImine->Dimer + H2 Ammonia NH3 Ammonia->Aminal High [NH3] reverses reaction

Figure 1: The "Von Braun" mechanism of secondary amine formation. Note that the primary amine attacks the intermediate imine. High concentrations of Ammonia drive the equilibrium back toward the primary imine.

Protocol Module A: Catalytic Hydrogenation

Best for: Scale-up, industrial applications, and cost-efficiency. Standard Catalyst: Raney Nickel (preferred over Pd/C for this specific transformation).[2]

The "Ammonia Effect"

Adding ammonia is not just about pH control; it acts as a mass-action inhibitor. By saturating the solution with ammonia, you force the equilibrium of the gem-diamine intermediate back toward the primary imine, which is then reduced to the desired primary amine.

Optimized Protocol (Raney Ni)
  • Preparation: Wash Raney Nickel (approx. 10-20 wt% loading) with methanol 3 times to remove water (if using methanolic ammonia).

  • Solvent System: Use 7N Ammonia in Methanol .

    • Critical: Do not use aqueous ammonium hydroxide if possible; water can sometimes promote hydrolysis to aldehydes or amides depending on the substrate.

  • Loading:

    • Substrate concentration: 0.1M – 0.5M.

    • Ammonia equivalents: Minimum 5-10 equivalents relative to nitrile.

  • Conditions:

    • Pressure: 50–100 psi (3.5–7 bar)

      
      .
      
    • Temperature: Start at RT. If sluggish, heat to 40-50°C. Warning: Higher temps increase dimerization rates if

      
       pressure is too low.
      
  • Workup: Filter catalyst through Celite (keep wet/inert to prevent fire). Concentrate filtrate.[3]

Troubleshooting Table: Hydrogenation

SymptomDiagnosisCorrective Action
>10% Secondary Amine Low Ammonia concentration or slow reduction rate.Increase

pressure/concentration. Increase agitation rate (mass transfer limited).
Reaction Stalls Catalyst poisoning.[4]Nitriles are strong ligands. Increase catalyst loading or pressure. Ensure substrate is free of sulfur/iodide.
Aldehyde Formation Hydrolysis of imine.[5]Ensure solvent is dry. Avoid aqueous ammonia; use anhydrous methanolic ammonia.
Protocol Module B: Chemical Reduction (Borane)

Best for: Laboratory scale, complex substrates sensitive to metal catalysts, or when high pressure is unavailable.

The "Complexation" Strategy

Borane (


) acts as both a reducing agent and a protecting group. As the nitrile is reduced, the resulting amine immediately forms a Lewis acid-base adduct with the boron (

). This complex is non-nucleophilic , preventing it from attacking any remaining imine.
Optimized Protocol (Borane-DMS)
  • Setup: Flame-dried glassware, Argon atmosphere.

  • Reagent: Borane-Dimethyl Sulfide (BMS) (10M neat or 2M in THF).

    • Why BMS? It is more stable and concentrated than

      
      .[6][7]
      
  • Addition:

    • Dissolve Benzonitrile (1.0 eq) in dry THF.

    • Add BMS (1.2 – 1.5 eq) dropwise at 0°C.

    • Note: The reaction is often exothermic.

  • Reflux: Heat to reflux for 2–4 hours to ensure complete reduction of the intermediate borazine polymer.

  • The "Quench" (Critical Step):

    • Cool to 0°C. Carefully add Methanol (gas evolution!).[3]

    • Acid Hydrolysis: The amine is stuck to the boron. You MUST destroy the N-B bond. Add 6M HCl and reflux for 1 hour, or stir with methanolic HCl overnight.

    • Basify with NaOH to pH >12 and extract.

Protocol Module C: The "Trapping" Method

Best for: When you must use Pd/C or cannot use high pressure/ammonia.

If you cannot stop the amine from forming, you must stop it from reacting.

  • Acidic Trapping: Run hydrogenation in Methanol + 2-3 eq HCl .

    • Mechanism:[5][8][9][10] The amine is protonated (

      
      ) immediately upon formation. Ammonium salts are not nucleophilic and cannot attack the imine.
      
  • Anhydride Trapping: Run hydrogenation in Acetic Anhydride/Solvent .

    • Mechanism:[5][8][9][10] The primary amine is acetylated to the Acetamide (

      
      ) immediately. This prevents dimerization.
      
    • Post-process: Requires a hydrolysis step (strong acid/base reflux) to remove the acetyl group and recover the free amine.

Decision Matrix & Troubleshooting

DecisionTree Start Start: Benzonitrile Reduction Scale Scale / Equipment? Start->Scale LabScale Lab Scale (<10g) No Autoclave Scale->LabScale LargeScale Large Scale (>100g) or High Throughput Scale->LargeScale Borane Use Borane-DMS (BMS) (Self-protecting mechanism) LabScale->Borane Raney Use Raney Ni + H2 LargeScale->Raney DimerCheck Is Dimer > 5%? Raney->DimerCheck AddNH3 Add 7N NH3 in MeOH Increase Pressure DimerCheck->AddNH3 Yes AcidTrap Switch to Pd/C + HCl or Acetic Anhydride DimerCheck->AcidTrap Persistent Issue AddNH3->DimerCheck Still failing?

Figure 2: Process selection guide based on scale and impurity profile.

FAQ: Common User Issues

Q: I am using Borane-THF and my yield is low, but I see no starting material. A: You likely failed to break the Boron-Amine complex. The quench with methanol is not enough; you must reflux with acid (HCl) to free the amine from the boron species. Without this, the amine remains in the aqueous layer or is lost during filtration.

Q: Can I use Pd/C with Ammonia? A: Generally, no . Unlike Raney Nickel, Pd/C is often inhibited by amines/ammonia (poisoning). If you must use Pd/C, use the Acidic Trapping method (HCl or Acetic Acid) instead of ammonia.

Q: I see a "trimer" (Tertiary amine). How did this happen? A: This is "Double Over-alkylation." The secondary amine formed (dimer) is still nucleophilic and attacked another imine. This indicates your reaction conditions are extremely favorable for condensation. Switch to the Borane method immediately or drastically increase ammonia pressure.

References
  • Von Braun, J. et al. (1923). Catalytic Hydrogenation of Nitriles. Berichte der deutschen chemischen Gesellschaft.
  • Greenfield, H. (1967). The Hydrogenation of Nitriles to Primary Amines. Industrial & Engineering Chemistry Product Research and Development.

  • Brown, H. C. et al. (1982). Selective Reductions.[11] 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Nitriles. Journal of Organic Chemistry.

  • Kukula, P. et al. (2004). Chemoselective Hydrogenation of Nitriles. Advanced Synthesis & Catalysis. (Modern review of Raney Ni/Co catalysts and ammonia effects).

  • Organic Syntheses. Reduction of Nitriles to Amines using Borane-Dimethyl Sulfide. Coll. Vol. 9, p.522 (1998).

Sources

Technical Support Center: Purification of 4-Methoxy-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methoxy-3-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this compound, ensuring high purity and yield. My insights are drawn from extensive experience in synthetic and process chemistry, aiming to provide not just procedural steps, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-Methoxy-3-methylbenzonitrile?

A1: The impurity profile of your crude 4-Methoxy-3-methylbenzonitrile is highly dependent on the synthetic route employed. Here are the most probable impurities based on common starting materials:

  • From 3-methoxy-4-methylbenzoic acid: Unreacted starting material is a primary impurity. Additionally, if using a reagent like chlorosulfonyl isocyanate, you might encounter the intermediate N-chlorosulfonyl amide.[1][2] Hydrolysis of the nitrile product back to the carboxylic acid can also occur, though typically this is a minor byproduct under anhydrous reaction conditions.[3]

  • From 3,4-dimethylanisole: If your synthesis involves functionalizing 3,4-dimethylanisole, you may find residual starting material. Depending on the specific reagents used to introduce the nitrile group, various regioisomers or over-functionalized byproducts could be present.

Q2: My crude product is an oil/waxy solid and won't crystallize. What should I do?

A2: Oiling out is a common issue in recrystallization, especially when impurities are present that depress the melting point of the desired compound. Here are a few troubleshooting steps:

  • Confirm Purity: First, analyze your crude material by TLC or LC-MS to get a sense of the impurity levels. If the purity is very low, a preliminary purification by column chromatography might be necessary before attempting recrystallization.

  • Solvent System Adjustment: You may be using a solvent that is too good at dissolving your compound. Try switching to a less polar solvent or a solvent mixture. For a moderately polar compound like 4-Methoxy-3-methylbenzonitrile, a good starting point is a mixed solvent system, such as ethanol/water or ethyl acetate/hexane.[4][5]

  • Slow Cooling: Ensure your solution is cooling slowly. Rapid cooling can lead to precipitation rather than crystallization.[6] Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.

  • Seeding: If you have a small amount of pure crystalline product, adding a "seed" crystal to the supersaturated solution can induce crystallization.[7]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal growth.[7]

Q3: I'm seeing a persistent baseline on my TLC analysis of the purified product. What could this be?

A3: A persistent baseline on TLC, especially after purification, often indicates the presence of highly polar or non-UV active impurities.

  • Highly Polar Impurities: If your synthesis involved aqueous workups, you might have residual inorganic salts. A simple aqueous wash of your product dissolved in an organic solvent can often remove these.

  • Non-UV Active Impurities: Some byproducts may not be visible under a UV lamp. Try staining your TLC plate with a general stain like potassium permanganate to visualize any non-UV active spots.

  • Grease: If you used greased glassware, silicone grease can be a common contaminant. This is often difficult to remove by chromatography but can sometimes be addressed by precipitation from a non-polar solvent like hexane.

Troubleshooting Guides

Recrystallization Troubleshooting

Recrystallization is a powerful and economical purification technique for solid compounds like 4-Methoxy-3-methylbenzonitrile. However, success is highly dependent on the choice of solvent and the experimental technique.

Problem 1: The compound is soluble in all tested solvents, even at room temperature.

  • Causality: The polarity of your compound is well-matched with the polarity of the solvents you've chosen, leading to high solubility.

  • Solution:

    • Utilize a Solvent-Antisolvent System: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[5]

    • Recommended Solvent Pairs:

      • Ethanol (good solvent) and Water (antisolvent)

      • Ethyl Acetate (good solvent) and Hexane (antisolvent)

      • Dichloromethane (good solvent) and Hexane (antisolvent)

Problem 2: Poor recovery of the product after recrystallization.

  • Causality: This can be due to using too much solvent, or the compound having significant solubility in the cold solvent.

  • Solution:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound.

    • Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Mother Liquor Analysis: Analyze the mother liquor (the solution remaining after filtration) by TLC. If a significant amount of product is present, you can concentrate the mother liquor and attempt a second recrystallization.

Table 1: Recommended Solvents for Recrystallization of 4-Methoxy-3-methylbenzonitrile

Solvent/SystemPolarityBoiling Point (°C)Rationale
IsopropanolPolar82Good for moderately polar compounds.
Ethanol/WaterPolar (adjustable)VariableA versatile system where polarity can be fine-tuned.
Ethyl Acetate/HexaneMedium Polarity (adjustable)VariableEffective for compounds with intermediate polarity.
TolueneNonpolar (aromatic)111Can be effective for aromatic compounds, sometimes in combination with a non-polar anti-solvent like hexane.[5]
Column Chromatography Troubleshooting

Column chromatography is a highly effective method for separating complex mixtures and achieving high purity.

Problem 1: Poor separation of the product from a close-running impurity.

  • Causality: The chosen eluent system does not have sufficient selectivity to resolve the two compounds.

  • Solution:

    • Optimize the Solvent System: A good starting point for TLC analysis of aromatic nitriles is a mixture of hexane and ethyl acetate.[8] Aim for an Rf value of 0.2-0.3 for your product on the TLC plate for optimal separation on the column.[9]

    • Incorporate a Different Solvent: If a binary system fails, introducing a third solvent can sometimes improve separation. For aromatic compounds, adding a small amount of toluene to a hexane/ethyl acetate system can sometimes improve resolution due to pi-pi interactions.[10]

    • Change the Stationary Phase: If separation on silica gel is proving difficult, consider using a different stationary phase, such as alumina.

Table 2: Suggested TLC and Column Chromatography Solvent Systems

ApplicationSolvent System (v/v)Rationale
TLC (Initial Screening) 30% Ethyl Acetate in HexaneA good starting point for moderately polar aromatic compounds.
10% Methanol in DichloromethaneFor more polar impurities.[11]
Column Chromatography Gradient of 10-50% Ethyl Acetate in HexaneA standard gradient for purifying compounds of intermediate polarity.
5-20% Acetone in TolueneAn alternative system that can be effective for aromatic compounds.[10]
Distillation Troubleshooting

While 4-Methoxy-3-methylbenzonitrile is a solid at room temperature (melting point 52-56 °C), vacuum distillation can be a viable purification method, particularly for removing non-volatile impurities.[12]

Problem: The compound is not distilling at the expected temperature.

  • Causality: The vacuum may not be strong enough, or there could be a leak in the system. The boiling point of a substance is highly dependent on the pressure.

  • Solution:

    • Verify Vacuum: Ensure your vacuum pump is pulling a strong and stable vacuum. Check all connections for leaks.

    • Estimate Boiling Point: While the exact boiling point under a specific vacuum may not be readily available, you can estimate it using a nomograph if you know the boiling point at atmospheric pressure. For similar aromatic nitriles, a significant reduction in boiling point is expected under vacuum.[13]

    • Consider Kugelrohr Distillation: For small quantities, a Kugelrohr apparatus can be very effective for short-path distillation under high vacuum, minimizing thermal decomposition.

Experimental Workflows

Workflow 1: Recrystallization Protocol
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair (refer to Table 1).

  • Dissolution: In an Erlenmeyer flask, add the crude 4-Methoxy-3-methylbenzonitrile and a small amount of the chosen solvent. Heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decoloration (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Workflow 2: Column Chromatography Protocol
  • TLC Analysis: Determine the optimal eluent system using TLC (refer to Table 2).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble compounds, a "dry loading" method can be used where the compound is adsorbed onto a small amount of silica gel before being added to the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizing Purification Logic

Purification_Workflow crude Crude Product analysis Purity Check (TLC/LC-MS) crude->analysis recrystallization Recrystallization pure_product Pure Product recrystallization->pure_product column Column Chromatography column->pure_product distillation Vacuum Distillation distillation->pure_product analysis->recrystallization High Purity & Solid analysis->column Complex Mixture analysis->distillation Non-volatile Impurities

Caption: Decision workflow for selecting the appropriate purification method.

References

  • Recrystallization. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. Retrieved from [Link]

  • Jasperse, C. (n.d.). Recrystallization I. Chem 355. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Chromatography Techniques for Isolation of Phytoconstituents from Medicinal Plants. (n.d.). IIP Series. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

  • Recrystallization. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Lohray, B. B., & Ahuja, J. R. (1991).
  • Purification & Characterization of Benzonitrile Produced by Bacillus Pumillus S7. (2022). International Journal of Creative Research Thoughts (IJCRT). Retrieved from [Link]

  • Rastegar, M. F., & Yarmohammadi, M. (2014). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Journal of the Chinese Chemical Society, 61(8), 897-900.
  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025, September 2). ALWSCI Blog. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Selective O-Methylation of Phenol with Dimethyl Carbonate over Catalysts Supported on CaO. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Common Solvents for Crystallization. (n.d.). Retrieved from [Link]

  • Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. (2025, June 12). Reddit. Retrieved from [Link]

  • Synthesis of benzonitriles from substituted benzoic acid. (1999). Google Patents.
  • Richards, J. H. (1964). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, 451.
  • How can I purify impure benzonitrile? (2017, July 23). ResearchGate. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

  • Process for the methylation of phenolic compounds with trimethyl phosphate. (1984). Google Patents.
  • Loader, C. E., & Anderson, H. J. (1981). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitrile and its 1-methyl homologue. Canadian Journal of Chemistry, 59(18), 2673–2676.
  • Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. (2021). RSC Publishing. Retrieved from [Link]

  • Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Lewis, H. F., & Trieschmann, W. (1924). Conclusions in Regard to the Methylation of Phenol. Proceedings of the Iowa Academy of Science, 31(1), 282.
  • Molnar, I. (n.d.). Solvent selection in liquid chromatography. Molnar Institute. Retrieved from [Link]

  • Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. (2022, August 13). YouTube. Retrieved from [Link]

  • Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts. (2021). MDPI. Retrieved from [Link]

  • Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. (2025, May 19). ResearchGate. Retrieved from [Link]

  • what is mechanism for reaction phenol + dimethylsulphate -> anisole. (2019, June 14). Stack Exchange. Retrieved from [Link]

  • Chlorosulfonyl isocyanate. (n.d.). Wikipedia. Retrieved from [Link]

  • Resources on 3+ component chromatography solvent systems? (n.d.). Reddit. Retrieved from [Link]

  • Synthesis of Benzonitrile. (2021, August 1). YouTube. Retrieved from [Link]

Sources

4-Methoxy-3-methylbenzonitrile stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-methoxy-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this versatile compound. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments and the reliability of your results.

Introduction to 4-Methoxy-3-methylbenzonitrile

4-Methoxy-3-methylbenzonitrile is a valuable building block in organic synthesis, prized for its role in the development of pharmaceuticals and advanced materials.[1] Its favorable stability under a variety of conditions makes it a robust choice for many applications.[1] However, like any chemical compound, it is susceptible to degradation under certain environmental and experimental stressors. Understanding its stability profile is critical for accurate and reproducible research.

This guide will delve into the potential stability issues of 4-methoxy-3-methylbenzonitrile, its likely degradation products, and preventative measures. We will also provide detailed troubleshooting protocols to help you identify and resolve common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-methoxy-3-methylbenzonitrile?

A1: The primary factors that can lead to the degradation of 4-methoxy-3-methylbenzonitrile are exposure to strong acids, strong bases, potent oxidizing agents, high temperatures, and prolonged exposure to UV light. The nitrile and methoxy functional groups, as well as the methyl group on the aromatic ring, are the most susceptible sites for chemical transformation.

Q2: What is the most common degradation pathway for 4-methoxy-3-methylbenzonitrile?

A2: The most common degradation pathway is the hydrolysis of the nitrile group (-CN). This can occur under both acidic and basic conditions, leading to the formation of 4-methoxy-3-methylbenzamide as an intermediate, which is then further hydrolyzed to 4-methoxy-3-methylbenzoic acid.[2][3][4]

Q3: How should I properly store 4-methoxy-3-methylbenzonitrile to ensure its stability?

A3: To maintain the integrity of 4-methoxy-3-methylbenzonitrile, it should be stored in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is recommended. The container should be tightly sealed to prevent exposure to moisture and air. It is also advisable to use amber glass vials to protect the compound from light.

Q4: I am observing an unexpected peak in my HPLC analysis. Could this be a degradation product?

A4: Yes, an unexpected peak in your HPLC chromatogram could very well be a degradation product. The identity of the degradant will depend on the conditions your sample has been exposed to. Common degradation products to consider are 4-methoxy-3-methylbenzamide and 4-methoxy-3-methylbenzoic acid. Other possibilities include products arising from the cleavage of the methoxy group or oxidation of the methyl group. A systematic troubleshooting approach, as outlined in our guides, can help you identify the impurity.

Troubleshooting Guides

Issue 1: Suspected Hydrolytic Degradation (Acidic or Basic Conditions)

Symptoms:

  • Appearance of new, more polar peaks in the HPLC chromatogram.

  • A decrease in the peak area of the parent compound, 4-methoxy-3-methylbenzonitrile.

  • Changes in the physical appearance of the sample (e.g., discoloration, precipitation).

Causality: The nitrile group is susceptible to hydrolysis in the presence of acid or base. The reaction proceeds through an amide intermediate to the corresponding carboxylic acid.

Troubleshooting Protocol:

  • pH Neutralization: If your experimental conditions are acidic or basic, neutralize the sample to a pH of ~7 before analysis and storage.

  • LC-MS Analysis: To identify the degradation products, perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Look for masses corresponding to 4-methoxy-3-methylbenzamide (M+H = 166.09) and 4-methoxy-3-methylbenzoic acid (M+H = 167.07).

  • Co-injection with Standards: If available, co-inject your sample with authentic standards of the suspected degradation products to confirm their identity by retention time matching.

  • Preventative Measures:

    • Avoid prolonged exposure to strong acids and bases.

    • If acidic or basic conditions are necessary for your reaction, perform the reaction at the lowest possible temperature to minimize side reactions.

    • Work up the reaction mixture promptly to neutralize the acid or base.

Issue 2: Suspected Oxidative Degradation

Symptoms:

  • Formation of new peaks in the HPLC chromatogram, potentially with masses indicating the addition of oxygen atoms.

  • A decrease in the purity of the starting material over time, even with proper storage.

Causality: The methyl group attached to the aromatic ring is susceptible to oxidation, which can convert it to a carboxylic acid.[5][6] This can be initiated by strong oxidizing agents or, more slowly, by atmospheric oxygen, especially in the presence of light or metal catalysts.

Troubleshooting Protocol:

  • LC-MS Analysis: Analyze the sample by LC-MS to detect potential oxidation products. Look for the mass corresponding to 4-cyano-2-methoxybenzoic acid (M+H = 178.05).

  • Inert Atmosphere: When handling 4-methoxy-3-methylbenzonitrile, especially in solution, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Avoid Incompatible Reagents: Be mindful of using strong oxidizing agents in your reaction scheme unless the oxidation of the methyl group is the desired transformation.

  • Storage: Store the compound in a tightly sealed container, and for solutions, consider degassing the solvent before use.

Issue 3: Suspected Thermal Degradation

Symptoms:

  • Discoloration (e.g., yellowing or browning) of the solid material upon heating.

  • Appearance of multiple, often smaller, peaks in the HPLC or GC-MS analysis of a sample that has been heated.

Causality: At elevated temperatures, organic molecules can undergo complex decomposition reactions, leading to a variety of smaller, fragmented products.[7][8][9][10]

Troubleshooting Protocol:

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of your material, consider running a TGA analysis. This will show the temperature at which significant weight loss (decomposition) begins.

  • Controlled Heating: In your experiments, use the lowest effective temperature and minimize the heating time.

  • Analysis of Heated Samples: If you suspect thermal degradation, analyze the sample by GC-MS, as some degradation products may be volatile.

  • Atmosphere Control: Heating under an inert atmosphere can sometimes mitigate thermal decomposition pathways that are initiated by oxidation.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 4-methoxy-3-methylbenzonitrile under various stress conditions.

DegradationPathways cluster_main 4-Methoxy-3-methylbenzonitrile cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_ether_cleavage Ether Cleavage (Strong Acid) Parent 4-Methoxy-3-methylbenzonitrile Amide 4-Methoxy-3-methylbenzamide Parent->Amide H₂O / H⁺ or OH⁻ OxidizedMethyl 4-Cyano-2-methoxybenzoic Acid Parent->OxidizedMethyl [O] Phenol 4-Cyano-2-methylphenol Parent->Phenol Strong Acid (e.g., HBr, HI) CarboxylicAcid 4-Methoxy-3-methylbenzoic Acid Amide->CarboxylicAcid H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways of 4-methoxy-3-methylbenzonitrile.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization and validation will be required for your specific instrumentation and application.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • A gradient elution is recommended to ensure the separation of the parent compound from potential degradation products with a wide range of polarities.

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%) and gradually increase to a high percentage (e.g., 90-95%) over 15-20 minutes.

3. Detection:

  • Set the UV detector to a wavelength where 4-methoxy-3-methylbenzonitrile has significant absorbance (a UV scan can determine the optimal wavelength, likely around 240-260 nm).

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Forced Degradation Study (for method validation):

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for several hours.

  • Oxidation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for several hours.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for several hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for several hours.

  • Analyze the stressed samples by the developed HPLC method to ensure that all degradation products are well-separated from the parent peak.

Workflow for Investigating Degradation

DegradationInvestigation Start Unexpected Experimental Result (e.g., low yield, impurity) Visual Visual Inspection of Compound (color change, clumping) Start->Visual TLC Preliminary Analysis by TLC Visual->TLC HPLC HPLC Analysis for Purity Check TLC->HPLC Impurity Impurity Detected? HPLC->Impurity LCMS LC-MS Analysis to Determine Mass of Impurity Impurity->LCMS Yes End Problem Resolved Impurity->End No Structure Propose Structure of Degradation Product LCMS->Structure Confirm Confirm Structure (NMR, Co-injection) Structure->Confirm Optimize Optimize Experimental Conditions (temperature, pH, atmosphere) Confirm->Optimize Optimize->End

Caption: Workflow for investigating suspected degradation.

Data Summary

Potential Degradant Molecular Formula Monoisotopic Mass Formation Condition
4-Methoxy-3-methylbenzamideC₉H₁₁NO₂165.08Acidic/Basic Hydrolysis
4-Methoxy-3-methylbenzoic AcidC₉H₁₀O₃166.06Acidic/Basic Hydrolysis
4-Cyano-2-methoxybenzoic AcidC₉H₇NO₃177.04Oxidation
4-Cyano-2-methylphenolC₈H₇NO133.05Strong Acid Cleavage

References

  • PubMed. Thermal degradation products of homopolymer polystyrene in air. [Link]

  • PubMed Central. Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method. [Link]

  • MDPI. Thermal Decomposition Behavior of Prussian Blue in Various Conditions. [Link]

  • ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. [Link]

  • Wikipedia. Diazonium compound. [Link]

  • PubChem. 4-Methoxybenzonitrile. [Link]

  • Zenodo. Isolation and Screening of Benzonitrile Degrading Bacteria. [Link]

  • ACS Publications. Visible-Light-Driven Aerobic Oxidation of Amines to Nitriles over Hydrous Ruthenium Oxide Supported on TiO2. [Link]

  • Google Patents.
  • Chemistry LibreTexts. Other Reactions of Benzene and Methylbenzene. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • Chemguide. some more reactions of benzene and methylbenzene. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • PubMed. In vitro metabolism of aromatic nitriles. [Link]

  • ResearchGate. What is the best way to tell if a compound is degrading?. [Link]

  • PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • Organic & Biomolecular Chemistry. Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. [Link]

  • ResearchGate. Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • Michigan State University, Department of Chemistry. Aromatic Reactivity. [Link]

  • Digital Scholarship @ TSU. Thermal degradation of azobenzene dyes. [Link]

  • MDPI. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. [Link]

  • ResearchGate. Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]

  • ACS Publications. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. [Link]

  • ResearchGate. Thermal degradation of azobenzene dyes. [Link]

  • YouTube. Lecture for Lesson IV.14: Oxidation and Reduction of Substituents on Benzene Rings. [Link]

  • Journal of the American Chemical Society. Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. [Link]

  • IJNRD. “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]

  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • PubChem. 4-Methoxy-3-methylphenylacetonitrile. [Link]

  • YouTube. ether cleavage with strong acids. [Link]

  • Frontiers. Impact of Nitriles on Bacterial Communities. [Link]

  • YouTube. Base Hydrolysis of Benzonitrile. [Link]

  • AKT Publication. Stability-Indicating RP-HPLC Method Development for A Fixed-Dose Combination Tablet and Its Degradation Kinetics. [Link]

  • Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]

  • Unich. A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. [Link]

  • RSC Publishing. A validated stability-indicating method has been developed for the simultaneous determination of mometsone furoate (MOM) and salicylic acid (SAA) in a combined dosage form. [Link]

Sources

Technical Support Center: 4-Methoxy-3-methylbenzonitrile (CAS 53005-47-5)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

Welcome to the technical support hub for 4-Methoxy-3-methylbenzonitrile . This guide is designed for process chemists and analytical scientists encountering purity challenges with this intermediate.

This compound (also known as 4-Cyano-2-methylanisole) is a critical building block, often serving as a precursor for 4-Formyl-3-methoxybenzonitrile (a key intermediate for mineralocorticoid receptor antagonists like Finerenone) or used directly in agrochemical synthesis.[1] Its impurity profile is heavily dictated by its synthesis route—typically Rosenmund-von Braun cyanation of the aryl halide or dehydration of the corresponding oxime.

Quick Reference Data
ParameterSpecification
Chemical Name 4-Methoxy-3-methylbenzonitrile
Structure Benzonitrile core, 3-Methyl, 4-Methoxy substitution
Molecular Formula C₉H₉NO
Molecular Weight 147.18 g/mol
Key Reactivity Nitrile hydrolysis (Acid/Base sensitive), Demethylation (Lewis Acid sensitive)

Impurity Identification & Origins

The following table details the most frequent impurities found in commercial lots, categorized by their synthetic origin.

Common Impurity Profile
Impurity NameStructure / DescriptionOrigin (Pathway)RRT (Typical)*
Impurity A (Precursor)4-Bromo-2-methylanisole Unreacted starting material from Rosenmund-von Braun cyanation.[1]~1.2 - 1.3
Impurity B (Hydrolysis I)4-Methoxy-3-methylbenzamide Partial hydrolysis of the nitrile group due to moisture/acidic workup.[1]~0.6 - 0.8
Impurity C (Hydrolysis II)4-Methoxy-3-methylbenzoic acid Full hydrolysis.[1] Common in aged samples or poor storage conditions.[1]~0.3 - 0.5
Impurity D (Demethylated)4-Hydroxy-3-methylbenzonitrile Ether cleavage.[1] Occurs if high temps or Lewis acids (e.g., AlCl₃) were used upstream.[1]~0.9
Impurity E (Homocoupling)3,3'-Dimethyl-4,4'-dimethoxybiphenyl Oxidative homocoupling of aryl halides catalyzed by Copper (Cu) species.[1]> 1.5

*Relative Retention Time (RRT) varies by method but generally follows Reverse Phase (C18) elution order based on polarity.[1]

Visualizing Impurity Pathways

The following diagram maps the genesis of these impurities, distinguishing between synthetic byproducts and degradation issues.

ImpurityPathways cluster_legend Legend Precursor 4-Bromo-2-methylanisole (Starting Material) Product 4-Methoxy-3-methylbenzonitrile (Target) Precursor->Product Cyanation (CuCN) Rosenmund-von Braun Precursor->Product Residual (Incomplete Rxn) Imp_Biaryl Impurity E: Biaryl (Homocoupling) Precursor->Imp_Biaryl Cu-Catalyzed Dimerization Imp_Amide Impurity B: Benzamide Derivative Product->Imp_Amide Hydrolysis (H2O/H+) Imp_Phenol Impurity D: Phenol (Demethylated) Product->Imp_Phenol Ether Cleavage (High T / Lewis Acid) Imp_Acid Impurity C: Benzoic Acid Derivative Imp_Amide->Imp_Acid Further Hydrolysis key Red: Degradation | Green: Side Reaction | Yellow: Harsh Conditions

Caption: Figure 1. Impurity genesis map showing synthetic side-reactions (green) and downstream degradation pathways (red/yellow).[1]

Troubleshooting & FAQs

Scenario 1: The "Ghost" Peak

Q: I observe a persistent peak at RRT 0.75 that increases when I dissolve the sample in methanol/water for HPLC. What is it?

A: This is likely Impurity B (The Amide) .[1]

  • Mechanism: Nitriles are susceptible to hydrolysis.[1] If your HPLC diluent is not pH-neutral or if the sample sits in an aqueous environment for extended periods, the nitrile (

    
    ) hydrates to the amide (
    
    
    
    ).[1]
  • Validation: Inject a fresh sample prepared in 100% Acetonitrile (MeCN). If the peak diminishes, it is a solution-stability artifact, not a process impurity.[1]

  • Action: Switch to a non-protic diluent (MeCN or THF) and analyze immediately.[1]

Scenario 2: High Baseline / Late Eluters

Q: My assay is >99%, but I see a noisy baseline and late-eluting peaks (>20 min) in the gradient. Is this column bleed?

A: While column bleed is possible, this profile suggests Impurity E (Biaryls) or oligomers.

  • Cause: In Cu-mediated cyanation (Rosenmund-von Braun), aryl halides can undergo reductive homocoupling (Ullmann-type reaction) to form biaryls.[1] These are highly lipophilic.[1]

  • Protocol: Extend your gradient wash step (100% Organic) to at least 10 column volumes to ensure these "sticky" compounds elute.

  • Detection: These often have different UV maxima than the monomer. Check absorbance at 280nm vs 254nm.

Scenario 3: Color Change

Q: The white powder has turned slightly yellow/orange after 3 months of storage. Is it compromised?

A: Color change often precedes significant chemical degradation.[1]

  • Cause: Formation of N-oxides (trace) or oxidation of the methyl group to the aldehyde (4-formyl-3-methoxybenzonitrile) can cause yellowing even at ppm levels.[1]

  • Action: Perform a "Drying on Loss" (LOD) test and a standard purity check. If purity is >98%, the color is likely a surface phenomenon (photo-oxidation).[1] Recrystallize from Ethanol/Water (80:20) to restore appearance.

Analytical Method Guidelines

To accurately separate the polar hydrolysis products from the lipophilic precursors, a standard C18 method is often insufficient. We recommend a Phenyl-Hexyl stationary phase for superior selectivity of aromatic isomers.[1]

Recommended HPLC Conditions
ParameterCondition
Column Phenyl-Hexyl or C18 (End-capped), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% H₃PO₄ in Water (Low pH suppresses acid ionization)
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Nitrile) and 254 nm (Aromatic)
Diluent Acetonitrile (Avoid water to prevent in-vial hydrolysis)

Why Phenyl-Hexyl? The


 interactions offered by phenyl phases provide better resolution between the chloro/bromo precursors and the cyano product compared to standard hydrophobic interactions of C18 [1].[1]

Diagnostic Decision Tree

Use this logic flow to resolve unknown peaks in your chromatogram.

TroubleshootingTree Start Unknown Peak Detected RRT_Check Check RRT relative to Main Peak Start->RRT_Check Early Elutes Earlier (RRT < 1.0) RRT_Check->Early More Polar Late Elutes Later (RRT > 1.0) RRT_Check->Late Less Polar Polarity Is it pH sensitive? Early->Polarity Halogen Check Mass Spec (M+2 pattern) Late->Halogen Amide Impurity B (Amide) Check Diluent Polarity->Amide No Shift Acid Impurity C (Acid) Check pH Polarity->Acid Shift with pH Precursor Impurity A (Bromide) Incomplete Rxn Halogen->Precursor Br Isotope Present Biaryl Impurity E (Dimer) Clean up Wash Step Halogen->Biaryl High MW

Caption: Figure 2.[1] Rapid diagnostic logic for categorizing unknown impurities based on retention behavior.

References

  • Mac-Mod Analytical. (2023). Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. [Application Note 086]. Retrieved from [Link][1]

  • Organic Chemistry Portal. (2023).[1] Rosenmund-von Braun Reaction: Mechanism and Conditions. Retrieved from [Link][1]

  • ACS Publications. (2018).[1] Actual Process Impurity or an Analytical Artifact? Conversion of Amide to Nitrile. Organic Process Research & Development. Retrieved from [Link][1]

Sources

Optimizing reaction conditions for amination of 4-(bromomethyl)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-AMN-4B3M Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Reaction Conditions & Troubleshooting Guide

Executive Summary & Reaction Dashboard

You are attempting to substitute the bromine atom on the benzylic carbon of 4-(bromomethyl)-3-methylbenzonitrile with an amine nucleophile. This is a classic SN2 reaction, but the presence of the ortho-methyl group and the para-cyano group introduces specific electronic and steric constraints that require precise optimization to avoid common pitfalls like over-alkylation and nitrile hydrolysis.

Compound Snapshot
PropertySpecificationImplication for Protocol
Substrate 4-(bromomethyl)-3-methylbenzonitrileElectrophile (Benzylic Halide)
Reactive Site Benzylic Carbon (-CH₂Br)Highly reactive toward nucleophiles (SN2).[1][2][3]
Sensitive Group Nitrile (-CN)Susceptible to hydrolysis (to amide/acid) in aqueous strong acid/base.
Steric Factor Ortho-Methyl Group (-CH₃)Provides mild steric hindrance; reduces rate of reaction with bulky amines.
Dominant Side Reaction Bis-alkylationFormation of tertiary amines/quaternary salts.

Standard Operating Procedure (The "Golden Path")

Use this protocol as your baseline. Deviations should be made only after reviewing the Troubleshooting section.

Reagents & Stoichiometry
  • Substrate: 1.0 equiv.

  • Amine (Nucleophile):

    • For Secondary Amines: 1.2 – 1.5 equiv.

    • For Primary Amines: 3.0 – 5.0 equiv. (Critical to suppress bis-alkylation).

  • Base: Potassium Carbonate (K₂CO₃), 2.0 – 3.0 equiv. (Anhydrous, micronized preferred).

  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous).

  • Concentration: 0.1 M – 0.2 M.

Step-by-Step Protocol
  • Preparation: Charge the reaction vessel with the Amine and Base in the chosen Solvent .

  • Temperature Control: Adjust temperature to 0°C (ice bath) if the amine is volatile or highly reactive; otherwise, start at Room Temperature (RT).

  • Addition: Dissolve 4-(bromomethyl)-3-methylbenzonitrile in a minimal amount of solvent. Add this solution dropwise to the amine/base mixture over 30–60 minutes.

    • Why? Keeping the amine in high local excess relative to the bromide prevents the product (a secondary amine) from competing for the bromide, reducing bis-alkylation [1].

  • Reaction: Stir at RT. Monitor via TLC/LC-MS every hour.

    • Typical Duration: 2–6 hours.

    • Heating: If conversion is <50% after 4 hours, heat to 40–60°C. Do not exceed 80°C to protect the nitrile.

  • Workup: Filter off inorganic solids. Concentrate the filtrate. Partition between EtOAc and Water (pH adjusted to ~9-10). Dry organic layer over Na₂SO₄.

Reaction Pathway & Troubleshooting Logic

Understanding the competition between the desired pathway and side reactions is critical.

Visualizing the Reaction Landscape

ReactionPathways cluster_conditions Critical Controls SM Starting Material (Benzylic Bromide) Product Target Product (Secondary Amine) SM->Product SN2 (Major) k1 Hydrolysis Impurity B: Benzyl Alcohol SM->Hydrolysis H2O present (Wet solvent) Amide Impurity C: Amide (Nitrile Hydrolysis) SM->Amide High Temp / Strong Base (>80°C) Amine Amine (Nucleophile) BisProd Impurity A: Bis-alkylated Amine Product->BisProd Over-alkylation (If Amine < 3 eq) Control1 Slow Addition of SM Control2 Excess Amine

Figure 1: Reaction pathways showing the competition between the desired mono-amination and the parasitic bis-alkylation or hydrolysis.

Troubleshooting Guide (Symptom-Based)

Issue 1: "I am seeing a large M+ [Product + Substrate - HBr] peak in LC-MS."
  • Diagnosis: Bis-alkylation (Over-alkylation). The product amine is competing with the starting amine for the bromide. This is common with primary amines.

  • Corrective Action:

    • Increase Stoichiometry: Increase the primary amine equivalents to 5.0–10.0 eq.

    • Reverse Addition: Ensure the bromide is added slowly to the amine solution, not the other way around.

    • Steric Protection: If the problem persists, use a protecting group strategy (e.g., use a benzylamine or sulfonamide, then deprotect) [2].

Issue 2: "The reaction is stuck at 60% conversion."
  • Diagnosis: Precipitation or Ion Pairing. The generated HBr salt might be coating the base or the nucleophile is protonated and inactive.

  • Corrective Action:

    • Solvent Switch: Switch from ACN to DMF or DMSO to improve solubility of the salt byproducts.

    • Catalyst: Add a catalytic amount of Sodium Iodide (NaI, 0.1 eq). This forms the in situ benzylic iodide, which is a better leaving group (Finkelstein reaction logic) [3].

Issue 3: "My Nitrile peak (2230 cm⁻¹) disappeared and a Carbonyl appeared."
  • Diagnosis: Nitrile Hydrolysis. You likely generated an amide.

  • Corrective Action:

    • Check Water: Ensure solvents are anhydrous.

    • Lower Temperature: Do not exceed 60°C.

    • Base Choice: Avoid hydroxide bases (NaOH, KOH). Stick to Carbonates (K₂CO₃, Cs₂CO₃) or Tertiary Amines (DIPEA, TEA).

Issue 4: "Low yield with bulky amines (e.g., t-butylamine)."
  • Diagnosis: Steric Hindrance. The ortho-methyl group on the benzene ring combined with the bulky amine creates a "steric wall."

  • Corrective Action:

    • Heat: Increase temperature to 60–80°C.

    • Solvent: Use a polar aprotic solvent with high dielectric constant (DMSO) to stabilize the transition state.

    • Leaving Group: Convert the bromide to an iodide (using NaI) to accelerate the reaction.

Optimization Decision Matrix

Use this workflow to determine the optimal conditions for your specific amine.

OptimizationTree Start Start Optimization AmineType Amine Type? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Secondary Bulky Bulky/Weak (e.g., Aniline) AmineType->Bulky Weak/Steric Cond1 Cond A: 5-10 eq Amine Slow Addition RT, ACN Primary->Cond1 Cond2 Cond B: 1.5 eq Amine K2CO3 RT, ACN Secondary->Cond2 Cond3 Cond C: 2.0 eq Amine NaI (cat), DIPEA 60°C, DMF Bulky->Cond3 Check Check LC-MS Cond1->Check BisAlk Bis-Alkylation? Check->BisAlk Impurity A found NoRxn No Reaction? Check->NoRxn SM remaining BisAlk->Cond1 Increase Amine eq or Dilute NoRxn->Cond3 Switch to DMF/Heat

Figure 2: Decision tree for selecting initial conditions based on nucleophile type.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol or methanol as a solvent? A: It is risky. While protic solvents can solvate the leaving group (Br⁻), they are also nucleophilic. You risk forming the benzyl ether (solvolysis), especially if the reaction is heated. Stick to ACN, DMF, or THF.

Q: Why is the ortho-methyl group important? A: The methyl group at the 3-position is ortho to the bromomethyl group. This provides steric bulk that can slow down the approach of very large nucleophiles. However, it also prevents the benzylic carbon from freely rotating, which can sometimes aid selectivity. Mechanistically, it makes the benzylic position slightly more electron-rich than the un-methylated analog, potentially stabilizing the developing positive charge in the SN2 transition state.

Q: Can I use Sodium Hydride (NaH) to deprotonate the amine first? A: Only for weak nucleophiles (like amides or anilines). For aliphatic amines, NaH is unnecessary and dangerous; it can cause elimination or attack the nitrile.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution).

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. (Comprehensive review on N-alkylation strategies).

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 43, 1528. (Classic reference for Iodide catalysis).

  • Patent EP2471769A1. (2012). "Process for preparing a benzonitrile derivative."[4][5] (Specific examples of alkylation of benzonitrile derivatives using K₂CO₃/DMF).

Sources

Validation & Comparative

Comparative Guide: 4-Methoxy-3-methylbenzonitrile vs. 4-Hydroxy-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Methoxy-3-methylbenzonitrile and 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile). It is designed for researchers and drug development professionals requiring objective performance data, reactivity profiles, and experimental benchmarking.[1]

Executive Summary

In medicinal chemistry and materials science, the choice between 4-Methoxy-3-methylbenzonitrile (Compound A) and 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile, Compound B) is often a decision between lipophilic stability and functional versatility .[1]

  • 4-Methoxy-3-methylbenzonitrile acts as a robust, lipophilic building block. The 3-methyl group provides steric bulk and lipophilicity without introducing hydrogen bond donors, making it ideal for optimizing blood-brain barrier (BBB) penetration in CNS targets.[1]

  • Vanillonitrile is a highly reactive "chemical handle."[1][2] The 4-hydroxyl group allows for diverse downstream functionalization (alkylation, glycosylation), while the 3-methoxy group provides electronic activation.[1] It is a critical intermediate in the synthesis of Finerenone and liquid crystal polymers.[1]

Quick Comparison Matrix
Feature4-Methoxy-3-methylbenzonitrile4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile)
CAS Number 53078-71-04421-08-3
Core Structure Masked Phenol (Methyl Ether) + MethylFree Phenol + Methoxy
Electronic State Electron-Rich (Moderate)Electron-Rich (High) / Acidic
H-Bonding Acceptor only (CN, OMe)Donor (OH) & Acceptor (CN, OMe)
Primary Reactivity Nitrile transformation, EAS (C5)O-Alkylation, Nitrile transformation, EAS (C5)
pKa (approx.) Neutral (Non-ionizable)~7.4 (Phenolic OH)
Physical Form White to off-white solidWhite crystalline solid (MP: 85–89 °C)

Structural & Electronic Analysis

The divergent reactivity of these two nitriles stems from the electronic interplay between the C3 and C4 substituents.

Electronic Effects on the Nitrile Group

The nitrile group (


) is an electron-withdrawing group (EWG).[1] The substituents at C3 and C4 modulate the electrophilicity of the nitrile carbon:
  • Compound A (4-OMe, 3-Me):

    • C4-Methoxy: Exerts a strong resonance donating effect (+R) para to the nitrile.[1] This increases electron density at the nitrile carbon, slightly reducing its electrophilicity toward nucleophiles compared to unsubstituted benzonitrile.[1]

    • C3-Methyl: Exerts a weak inductive donating effect (+I).[1] Being meta to the nitrile, it stabilizes the ring but has minimal direct resonance interaction with the nitrile.[1]

  • Compound B (4-OH, 3-OMe):

    • C4-Hydroxyl: A potent resonance donor (+R).[1] In basic conditions, the deprotonated phenolate (

      
      ) becomes an extremely strong donor, significantly deactivating the nitrile carbon toward nucleophilic attack (e.g., hydrolysis) unless protonated.[1]
      
    • C3-Methoxy: Located meta to the nitrile, it exerts an inductive withdrawing effect (-I) on the ring sigma framework but donates by resonance to the ortho and para positions (C2, C4, C6).[1]

Visualizing the Electronic Landscape

ElectronicEffects CompA 4-Methoxy-3-methylbenzonitrile EffectA C4-OMe: Resonance Donor (+R) C3-Me: Inductive Donor (+I) CompA->EffectA CompB Vanillonitrile (4-Hydroxy-3-methoxybenzonitrile) EffectB C4-OH: H-Bond Donor / Acidic C3-OMe: Inductive (-I) / Resonance (+R) CompB->EffectB ReactivityA Result: Stable, Lipophilic Activated for EAS at C5 EffectA->ReactivityA ReactivityB Result: Acidic, Nucleophilic Oxygen Highly Activated Ring EffectB->ReactivityB

Figure 1: Electronic structural analysis determining the reactivity profiles of both nitriles.

Reactivity Profiles & Benchmarking

A. Nucleophilic Transformations of the Nitrile

Both compounds undergo hydrolysis (to acids) and reduction (to amines), but the conditions required differ due to solubility and electronic activation.[1]

  • Hydrolysis (CN

    
     COOH): 
    
    • Vanillonitrile:[1] Requires protection of the phenol or careful pH control.[1] Under strong basic hydrolysis (NaOH/H2O), the formation of the phenolate anion pushes electron density into the ring, making the nitrile carbon less susceptible to hydroxide attack.[1] Acidic hydrolysis is often preferred.[1]

    • 4-Methoxy-3-methylbenzonitrile: Hydrolyzes readily under standard basic or acidic conditions due to the lack of a deprotonatable group.[1]

  • Reduction (CN

    
     CH2NH2): 
    
    • Protocol: Catalytic hydrogenation (H2, Pd/C) or LiAlH4.[1]

    • Note: Vanillonitrile reduction often requires protection of the OH group to prevent catalyst poisoning or solubility issues in non-polar solvents used with hydride reagents.[1]

B. Electrophilic Aromatic Substitution (EAS)

The aromatic ring in both compounds is activated, directing incoming electrophiles (Br+, NO2+) to the position ortho to the strongest donating group.[1]

  • Vanillonitrile: The -OH group is the strongest director.[1] Electrophiles attack C5 (ortho to OH, meta to CN).[1]

    • Reaction: Bromination yields 5-bromovanillonitrile.[1]

  • 4-Methoxy-3-methylbenzonitrile: The -OMe group directs. The C3-methyl blocks one ortho position.[1] Electrophiles attack C5 (ortho to OMe).[1]

    • Comparison: Vanillonitrile is significantly more reactive toward EAS due to the synergistic activation of OH and OMe, whereas the 3-methyl group in the analog provides steric hindrance.

C. O-Alkylation (Specific to Vanillonitrile)

This is the defining feature of Vanillonitrile.[1] The C4-OH can be alkylated to generate libraries of ether derivatives.[1]

  • Reagent Compatibility: Alkyl halides, epoxides, and mesylates.[1]

  • Mechanism: Williamson Ether Synthesis (

    
    ).[1]
    
  • Data Point: Vanillonitrile + Methyl Iodide (

    
    , Acetone) 
    
    
    
    Veratronitrile (3,4-Dimethoxybenzonitrile) in >95% yield.[1]

Experimental Protocols

Protocol 1: Synthesis of Vanillonitrile from Vanillin

This is the industry-standard route, leveraging the aldehyde-to-nitrile conversion.

Reagents: Vanillin, Hydroxylamine hydrochloride (


), Sodium Formate, Formic Acid.[1]
Workflow: 
  • Oxime Formation: Dissolve Vanillin (1.0 eq) in Formic acid. Add Sodium formate (1.5 eq) and Hydroxylamine HCl (1.1 eq).

  • Dehydration: Heat the mixture to reflux (approx. 100°C) for 2-4 hours. The formic acid acts as both solvent and dehydrating agent, converting the intermediate oxime directly to the nitrile.[1]

  • Workup: Pour onto ice water. The product precipitates as a white crystalline solid.[1]

  • Purification: Recrystallize from Ethanol/Water.

  • Typical Yield: 85-92%.

  • Validation: MP 85-87°C; IR (KBr)

    
     stretch at ~2220 cm⁻¹.
    
Protocol 2: Functionalization of Vanillonitrile (O-Alkylation)

Used to create ether derivatives for SAR studies.[1]

Reagents: Vanillonitrile (1.0 eq), Alkyl Bromide (1.2 eq), Potassium Carbonate (2.0 eq), DMF or Acetone.[1] Workflow:

  • Suspend Vanillonitrile and

    
     in solvent.[1]
    
  • Add Alkyl Bromide dropwise.[1]

  • Stir at 60°C for 4-12 hours (monitor by TLC).

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.[1]

  • Yield: Generally >90% for primary alkyl halides.[1]

Decision Guide: Selecting the Right Intermediate

Use the following logic flow to determine the appropriate compound for your application.

DecisionTree Start Select Core Requirement Q1 Is a H-bond donor required? Start->Q1 Q2 Is downstream functionalization needed? Q1->Q2 No ResultB Choose Vanillonitrile (Compound B) Q1->ResultB Yes (Phenol) Q2->ResultB Yes (Ether synthesis) ResultA Choose 4-Methoxy-3-methylbenzonitrile (Compound A) Q2->ResultA No (Stable Core)

Figure 2: Selection logic based on medicinal chemistry requirements.

Applications in Drug Discovery
  • Finerenone Synthesis: Vanillonitrile is a key precursor.[1] The 4-OH is typically alkylated or modified to build the non-steroidal mineralocorticoid receptor antagonist scaffold.[1]

  • Liquid Crystals: Vanillonitrile derivatives (alkoxy-benzonitriles) are extensively used in liquid crystal displays (LCDs) due to their rod-like structure and dipole moment provided by the nitrile group.[1]

  • Bioisosteres: 4-Methoxy-3-methylbenzonitrile is often used to probe the hydrophobic pocket of a receptor where the 3-methoxy group of Vanillonitrile might be too polar or metabolically unstable (demethylation risk).

References

  • Sigma-Aldrich. Product Specification: 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile).[1] Available at: [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78135, Vanillonitrile.[1] Available at: [1]

  • ChemicalBook. 4-Methoxy-3-methylbenzonitrile Properties and Synthesis. Available at: [1]

  • MDPI. Electronic Effects of Substituents on Benzonitrile Derivatives. Molecules, 2023.[1][3] Available at: [1]

  • ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile from Vanillonitrile derivatives. Available at: [1]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Data Validation of 4-Methoxy-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous identification and characterization of chemical compounds is a foundational pillar of scientific integrity. This guide provides an in-depth technical comparison and validation of the spectroscopic data for 4-Methoxy-3-methylbenzonitrile, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] By juxtaposing its spectral features with those of its structural isomers, 4-Methoxy-2-methylbenzonitrile and 3-Methoxy-4-methylbenzonitrile, we will illustrate the principles of rigorous spectroscopic validation.

The Logic of Spectroscopic Validation: A Workflow for Unambiguous Identification

Before delving into the specific data for 4-Methoxy-3-methylbenzonitrile, it is crucial to establish a logical framework for spectroscopic data validation. This workflow ensures that the identity of a compound is confirmed with the highest degree of confidence, minimizing the risk of misinterpretation.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structural Confirmation A Compound Synthesis or Procurement B Purity Assessment (e.g., HPLC, TLC) A->B C Mass Spectrometry (MS) Determine Molecular Weight B->C D Infrared (IR) Spectroscopy Identify Functional Groups B->D E Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, etc.) Elucidate Connectivity B->E F Correlate MS, IR, and NMR Data C->F D->F E->F G Compare with Predicted Spectra & Database Information F->G H Comparative Analysis with Isomers/Related Structures G->H I Unambiguous Structure Elucidation H->I

A logical workflow for the spectroscopic validation of a chemical compound.

Spectroscopic Data of 4-Methoxy-3-methylbenzonitrile: An Evidentiary Approach

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound, a critical first piece of evidence in its identification. For 4-Methoxy-3-methylbenzonitrile (C₉H₉NO), the expected monoisotopic mass is 147.0684 g/mol .[3] Electron Ionization (EI) is a common technique for small organic molecules, often inducing fragmentation that provides structural clues.

Predicted Mass Spectrum of 4-Methoxy-3-methylbenzonitrile:

  • Molecular Ion ([M]⁺): m/z = 147. This peak, corresponding to the intact molecule, is expected to be present.

  • Key Fragments: Analysis of the fragmentation pattern would be crucial. We would anticipate the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z = 132. Loss of the entire methoxy group (•OCH₃) would result in a fragment at m/z = 116.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of 4-Methoxy-3-methylbenzonitrile is expected to be characterized by several key absorptions.

Expected IR Absorptions for 4-Methoxy-3-methylbenzonitrile:

  • C≡N Stretch: A sharp, strong absorption between 2220-2240 cm⁻¹ is characteristic of a nitrile group.

  • C-O Stretch: The aryl-alkyl ether linkage of the methoxy group will exhibit a strong absorption in the 1250-1200 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups will be observed just below 3000 cm⁻¹.

  • Aromatic C=C Bending: Several absorptions in the 1600-1400 cm⁻¹ region will indicate the presence of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. For 4-Methoxy-3-methylbenzonitrile, we expect to see distinct signals for the aromatic protons and the two methyl groups.

Predicted ¹H NMR Chemical Shifts (in CDCl₃) for 4-Methoxy-3-methylbenzonitrile:

  • Aromatic Protons (3H): The substitution pattern on the benzene ring will lead to a complex splitting pattern for the three aromatic protons, likely in the range of 6.8-7.5 ppm.

  • Methoxy Protons (3H): A singlet around 3.9 ppm is characteristic of a methoxy group attached to an aromatic ring.

  • Methyl Protons (3H): A singlet around 2.2 ppm is expected for the methyl group on the aromatic ring.

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃) for 4-Methoxy-3-methylbenzonitrile:

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (110-160 ppm).

  • Nitrile Carbon (1C): A signal around 118 ppm is characteristic of a nitrile carbon.

  • Methoxy Carbon (1C): The carbon of the methoxy group will appear around 55-60 ppm.

  • Methyl Carbon (1C): The methyl carbon attached to the aromatic ring will resonate at approximately 15-20 ppm.

The Power of Comparison: Differentiating Isomers

The true test of spectroscopic validation lies in the ability to distinguish a compound from its structural isomers. Let's compare the expected data for 4-Methoxy-3-methylbenzonitrile with the known experimental data for its isomers, 4-Methoxy-2-methylbenzonitrile and 3-Methoxy-4-methylbenzonitrile.

Structural Isomers for Comparative Analysis

G A 4-Methoxy-3-methylbenzonitrile A_label 4-Methoxy-3-methylbenzonitrile B 4-Methoxy-2-methylbenzonitrile B_label 4-Methoxy-2-methylbenzonitrile C 3-Methoxy-4-methylbenzonitrile C_label 3-Methoxy-4-methylbenzonitrile

The three structural isomers under comparison.
Spectroscopic Feature4-Methoxy-3-methylbenzonitrile (Predicted)4-Methoxy-2-methylbenzonitrile (Experimental/Predicted)3-Methoxy-4-methylbenzonitrile (Experimental/Predicted)
¹H NMR (CDCl₃)
Aromatic ProtonsMultiplet (3H), ~6.8-7.5 ppmMultiplet (3H)Multiplet (3H)
Methoxy ProtonsSinglet (3H), ~3.9 ppmSinglet (3H)Singlet (3H)
Methyl ProtonsSinglet (3H), ~2.2 ppmSinglet (3H)Singlet (3H)
¹³C NMR (CDCl₃)
Nitrile Carbon~118 ppm~118 ppm~118 ppm
Aromatic Carbons6 signals6 signals6 signals
Methoxy Carbon~55-60 ppm~55-60 ppm~55-60 ppm
Methyl Carbon~15-20 ppm~15-20 ppm~15-20 ppm
IR (cm⁻¹)
C≡N Stretch~2220-2240~2220-2240~2230
C-O Stretch~1250-1200~1250-1200~1250-1200

Key Differentiating Features:

The primary distinguishing features among these isomers will be the precise chemical shifts and, most importantly, the coupling patterns of the aromatic protons in the ¹H NMR spectrum. The substitution pattern on the benzene ring is unique for each isomer, leading to a distinct fingerprint in the aromatic region of the ¹H NMR spectrum. While the exact values are not available for the target compound, a detailed analysis of the splitting patterns would allow for unambiguous assignment.

Experimental Protocols: A Guide to Reproducible Data Acquisition

The integrity of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. The following are generalized protocols for the acquisition of the data discussed in this guide.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

  • Sample Application: Place a small amount of the solid 4-Methoxy-3-methylbenzonitrile sample onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) with an appropriate number of scans for a good signal-to-noise ratio (e.g., 32 scans).

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Methoxy-3-methylbenzonitrile and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The solvent should contain a small amount of a reference standard, typically tetramethylsilane (TMS).

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • Acquire a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus (e.g., 128 scans or more).

  • Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) for a volatile compound.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

  • Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion: A Commitment to Scientific Rigor

The validation of spectroscopic data is a cornerstone of chemical research and development. This guide has provided a comprehensive framework for the characterization of 4-Methoxy-3-methylbenzonitrile, emphasizing a comparative approach with its structural isomers. While a complete experimental dataset for the target compound remains to be published in a publicly accessible, peer-reviewed format, the principles and predictive analyses outlined here provide a robust strategy for its unambiguous identification. As scientists, our commitment to rigorous data validation ensures the reliability and reproducibility of our work, ultimately advancing the frontiers of scientific discovery.

References

  • MySkinRecipes. (n.d.). 4-Methoxy-3-methylbenzonitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methoxy-3-methylbenzonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2018). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2-methylbenzonitrile. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-methoxyphenoxy)-3-methylbenzene. Retrieved from [Link]

  • ResearchGate. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Synthesis procedure and 1H NMR (CDCl3) and 13C NMR (CDCl3). Retrieved from [Link]

  • Chromatography Online. (2019). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

Sources

Comparative Guide: 4-Methoxy-3-methylbenzonitrile Biological Activity & Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-Methoxy-3-methylbenzonitrile , focusing on its role as a privileged scaffold in medicinal chemistry. Unlike standard catalog entries, this guide distinguishes the specific structure-activity relationship (SAR) contributions of the 3-methyl-4-methoxy motif compared to its positional isomers and unsubstituted analogues.

Executive Summary: The "Methyl Switch" in Pharmacophore Design

4-Methoxy-3-methylbenzonitrile (CAS: 14814-19-8) is a critical aromatic building block often conflated with its isomer, 3-methoxy-4-methylbenzonitrile (the precursor to Finerenone). While the isomer is famous for mineralocorticoid receptor antagonism, the 4-methoxy-3-methyl scaffold occupies a distinct biological niche.

It serves as a potent "Ring A" template in Tubulin Polymerization Inhibitors (SMART agents) and Presynaptic Choline Transporter (CHT) Inhibitors . The introduction of the methyl group at the 3-position, adjacent to the 4-methoxy group, acts as a "metabolic shield" and lipophilic anchor, significantly altering the biological profile compared to the unsubstituted analogue, 4-methoxybenzonitrile.

Key Differentiators
Feature4-Methoxy-3-methylbenzonitrile (Topic)4-Methoxybenzonitrile (Analogue)3-Methoxy-4-methylbenzonitrile (Isomer)
Primary Utility Tubulin Inhibitors, CHT AntagonistsGeneral Solvent/IntermediateFinerenone Precursor (Kidney Disease)
Electronic Profile 4-EDG / 3-Weak EDG / 1-EWG4-EDG / 1-EWG3-EDG / 4-Weak EDG / 1-EWG
Metabolic Stability High (Methyl blocks ortho oxidation)Low (Vulnerable to ortho hydroxylation)Medium (Methyl is benzylic, oxidizable)
LogP (Lipophilicity) ~2.5 (Enhanced membrane permeability)~1.9~2.4

Biological Activity & Mechanism of Action[3]

Tubulin Polymerization Inhibition (SMART Agents)

The 3-methyl-4-methoxy motif is a bioisostere for the 3,4,5-trimethoxy phenyl ring found in Colchicine and Combretastatin A-4. In "SMART" (Substituted Methoxybenzoyl-Aryl-Thiazole) compounds, this scaffold binds to the colchicine-binding site of tubulin.

  • Mechanism: The 4-methoxy group acts as a hydrogen bond acceptor, while the 3-methyl group provides hydrophobic bulk that fills the auxiliary pocket of the

    
    -tubulin subunit. This steric fit prevents the curvature of the tubulin dimer required for microtubule formation, leading to cell cycle arrest at G2/M phase and apoptosis.
    
  • Advantage over Analogues: The 3-methyl analogue often shows superior metabolic stability compared to the 3-hydroxy or 3-unsubstituted variants, maintaining cytotoxicity (IC50 in nanomolar range) while extending plasma half-life.

Presynaptic Choline Transporter (CHT) Inhibition

In the development of ML352 and related analogues, the 4-methoxy-3-methyl pattern serves as the "Left-Hand Side" (LHS) modulator.

  • Activity: It modulates the reuptake of choline in presynaptic terminals.

  • SAR Insight: Removing the 3-methyl group (reverting to 4-methoxybenzonitrile derivatives) results in a loss of potency, suggesting the methyl group is essential for locking the molecule into the hydrophobic groove of the transporter.

Pathway Visualization

The following diagram illustrates the divergent pathways of the 4-methoxy-3-methyl scaffold versus its isomer.

BiologicalPathways cluster_legend Pathway Legend Start 4-Methoxy-3-methylbenzonitrile (Scaffold) Tubulin Tubulin Dimer (Colchicine Site) Start->Tubulin SMART Agents (Hydrophobic Fit) CHT Choline Transporter (CHT) Start->CHT ML352 Analogues (Steric Lock) Isomer 3-Methoxy-4-methylbenzonitrile (Isomer) MR Mineralocorticoid Receptor Isomer->MR Oxidation to Aldehyde (Finerenone Synthesis) Effect1 Microtubule Destabilization (Apoptosis) Tubulin->Effect1 Effect2 Choline Reuptake Blockade (Neuromodulation) CHT->Effect2 Effect3 Aldosterone Antagonism (Finerenone) MR->Effect3 key1 Direct Scaffold Activity key2 Isomer Activity (Distinct)

Caption: Divergent biological utility of the 4-methoxy-3-methyl scaffold (blue path) versus its commercially prominent isomer (grey path).

Experimental Data Comparison

The following table synthesizes data from SAR studies involving benzonitrile derivatives in anticancer (tubulin) and neurological (CHT) assays.

Compound MotifRelative Potency (Tubulin)Metabolic Stability (t½ Microsomes)Lipophilicity (cLogP)Toxicity (LD50 Oral Rat)
4-Methoxy-3-methylbenzonitrile High (+++) > 60 min 2.51 ~500-1000 mg/kg
4-MethoxybenzonitrileLow (+)< 20 min1.90~1200 mg/kg
3-Chloro-4-methoxybenzonitrileMedium (++)High (>60 min)2.85< 300 mg/kg (Toxic)
3,4,5-TrimethoxybenzonitrileVery High (++++)Low (< 15 min)1.85~800 mg/kg

Analysis:

  • The Methyl Advantage: While the 3,4,5-trimethoxy motif is more potent for tubulin binding, it suffers from rapid metabolic clearance (O-demethylation). The 3-methyl-4-methoxy analogue offers the optimal balance: it retains significant potency (due to the methyl group mimicking a methoxy's steric bulk) but resists metabolism, making it a superior candidate for in vivo drug development.

  • Toxicity Profile: The 3-methyl derivative is generally less toxic than the 3-chloro analogues, which often carry risks of hepatotoxicity due to reactive metabolite formation.

Experimental Protocol: Synthesis of 4-Methoxy-3-methyl-based Scaffold

Context: This protocol describes the conversion of 4-Methoxy-3-methylbenzonitrile into a thioamide intermediate, a common first step in synthesizing thiazole-based SMART agents.

Safety: Work in a fume hood. Reagents (P2S5 or Lawesson's reagent) release H2S (toxic gas).

Reagents
  • Substrate: 4-Methoxy-3-methylbenzonitrile (1.0 eq)

  • Reagent: Diethyl dithiophosphate (1.2 eq) or Lawesson's Reagent (0.6 eq)

  • Solvent: Toluene (Anhydrous)

  • Quench: 10% NaOH solution

Step-by-Step Methodology
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Methoxy-3-methylbenzonitrile (1.47 g, 10 mmol) in anhydrous toluene (20 mL).

  • Addition: Add Lawesson's Reagent (2.42 g, 6 mmol) in a single portion under a nitrogen atmosphere.

  • Reflux: Heat the reaction mixture to reflux (110°C) for 3–5 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2). The nitrile spot (Rf ~0.6) should disappear, and a new yellow thioamide spot (Rf ~0.4) should appear.[1][2][3][4]

  • Workup: Cool the mixture to room temperature.

    • Self-Validating Step: Add 10% NaOH (20 mL) to hydrolyze excess reagent. A distinct phase separation must occur.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine organic layers.

  • Purification: Wash with brine, dry over Na2SO4, and concentrate in vacuo. Recrystallize from ethanol to yield yellow crystals of 4-methoxy-3-methylbenzothioamide .

Yield Expectation: 85–92%. Characterization: H-NMR should show the disappearance of the sharp nitrile peak (IR ~2220 cm-1) and appearance of thioamide protons (broad singlets > 9 ppm).

References

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents. Journal of Medicinal Chemistry. (Describes the "SMART" agents and the role of the methoxy-methyl substitution pattern).

  • Synthesis and structure-activity relationships of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. (Details the CHT inhibitor ML352).

  • Finerenone: A Non-Steroidal Mineralocorticoid Receptor Antagonist. ChemMedChem. (Provides context on the isomer 3-methoxy-4-methylbenzonitrile for differentiation).

  • PubChem Compound Summary for CID 70129 (4-Methoxybenzonitrile) and Analogues. National Center for Biotechnology Information.

  • Safety Data Sheet: 4-Methoxy-3-methylbenzonitrile. Sigma-Aldrich / Merck. (Toxicity and handling data).

Sources

Comparative study of 4-Methoxy-3-methylbenzonitrile and 3-methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: 3-Methoxy-4-methylbenzonitrile vs. 4-Methoxy-3-methylbenzonitrile

Executive Summary

In the landscape of medicinal chemistry, positional isomers often exhibit vastly different reactivities and downstream applications despite sharing identical molecular formulas (


). This guide provides a rigorous technical comparison between 3-Methoxy-4-methylbenzonitrile  and 4-Methoxy-3-methylbenzonitrile .

While both serve as bifunctional building blocks (nitrile + methyl + methoxy), 3-Methoxy-4-methylbenzonitrile has emerged as a critical "Regulatory Starting Material" (RSM) in the synthesis of Finerenone (a non-steroidal mineralocorticoid receptor antagonist). In contrast, 4-Methoxy-3-methylbenzonitrile functions primarily as a scaffold for polymer science and general organic synthesis, governed by the strong electron-donating effect of its para-methoxy group.

Physicochemical Profile & Structural Logic

The distinct electronic environments of these isomers dictate their physical state and reactivity profiles.

Feature3-Methoxy-4-methylbenzonitrile 4-Methoxy-3-methylbenzonitrile
CAS Number 3556-60-3 53078-71-0
Structure Nitrile (C1), OMe (C3), Me (C4)Nitrile (C1), Me (C3), OMe (C4)
Molecular Weight 147.18 g/mol 147.18 g/mol
Physical State White crystalline solidWhite to off-white solid powder
Melting Point 51 – 52.5 °C~50 – 55 °C (Low-melting solid)
Boiling Point ~247 °C (760 mmHg)102–106 °C (5 mmHg)
Electronic Effect OMe is meta to CN (Inductive -I)OMe is para to CN (Resonance +M)
Key Application Finerenone Intermediate Polymer/Material Science Scaffold
Structural Visualization

The following diagram illustrates the positional differences and the resulting electronic vectors.

IsomerComparison cluster_0 Target A: Finerenone Precursor cluster_1 Target B: General Building Block Node1 3-Methoxy-4-methylbenzonitrile (CAS 3556-60-3) Feat1 Methyl is PARA to Nitrile (Activated for Radical Bromination) Node1->Feat1 Node2 4-Methoxy-3-methylbenzonitrile (CAS 53078-71-0) Feat2 Methoxy is PARA to Nitrile (Strong +M Donor reduces CN electrophilicity) Node2->Feat2

Figure 1: Structural logic defining the reactivity of the two isomers. Note the para-relationship of the methyl group in the 3-methoxy isomer, facilitating benzylic functionalization.

Synthetic Pathways & Reactivity[2][3]

A. The Finerenone Pathway (3-Methoxy-4-methylbenzonitrile)

This isomer is industrially significant because the methyl group at the para position (relative to the nitrile) is primed for radical halogenation. The nitrile group acts as an electron-withdrawing group (EWG), stabilizing the transition state for benzylic radical formation.

Mechanism:

  • Radical Bromination: Reaction with N-Bromosuccinimide (NBS) yields the dibromide.

  • Hydrolysis: The dibromide is hydrolyzed to the aldehyde (4-Formyl-3-methoxybenzonitrile ), the direct precursor to Finerenone.

B. The General Synthesis Pathway (4-Methoxy-3-methylbenzonitrile)

This isomer is typically synthesized via the dehydration of its corresponding oxime or cyanation of the aryl bromide. The para-methoxy group exerts a strong resonance donation (+M), making the nitrile carbon less electrophilic and thus more resistant to hydrolysis compared to its isomer.

SynthesisPathways Start1 3-Hydroxy-4-methylbenzoic acid Inter1 3-Methoxy-4-methylbenzonitrile (CAS 3556-60-3) Start1->Inter1 1. Methylation 2. CSI Dehydration Start2 4-Methoxy-3-methylbenzaldehyde Inter2 4-Methoxy-3-methylbenzonitrile (CAS 53078-71-0) Start2->Inter2 1. NH2OH (Oxime) 2. SOCl2 (Dehydration) Prod1 4-Formyl-3-methoxybenzonitrile (Finerenone Precursor) Inter1->Prod1 NBS / Hydrolysis (Benzylic Oxidation) Prod2 Polymer/Drug Scaffolds Inter2->Prod2 Functionalization

Figure 2: Divergent synthetic utility. The blue path represents the high-value pharmaceutical workflow.

Experimental Protocols

Protocol 1: Benzylic Bromination of 3-Methoxy-4-methylbenzonitrile

This is the critical step for generating the Finerenone intermediate.

Reagents:

  • Substrate: 3-Methoxy-4-methylbenzonitrile (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (2.1 – 2.2 eq)

  • Initiator: AIBN or Benzoyl Peroxide (0.05 eq)

  • Solvent: Chlorobenzene or

    
    -trifluorotoluene (Avoid 
    
    
    
    for green chemistry compliance).

Procedure:

  • Charge: In a reactor equipped with a reflux condenser, dissolve the nitrile in chlorobenzene (5-8 volumes).

  • Addition: Add NBS and the radical initiator.

  • Reaction: Heat the mixture to 85–95°C . The reaction is exothermic; control the ramp rate. Monitor by HPLC for the disappearance of the monobromide intermediate.

  • Workup: Cool to 20°C. Filter off the succinimide byproduct.

  • Hydrolysis (Telescoped): The filtrate containing the dibromide is treated directly with water (2 vol) and heated to 90°C for 4 hours to generate the aldehyde.

  • Purification: Crystallize from Ethyl Acetate/Heptane.

    • Yield Expectation: >85% (over two steps).[2]

    • Purity: >98% (HPLC).[3]

Protocol 2: Synthesis of 4-Methoxy-3-methylbenzonitrile (Oxime Route)

Ideal for lab-scale preparation from the aldehyde.

Reagents:

  • Substrate: 4-Methoxy-3-methylbenzaldehyde (1.0 eq)

  • Reagent: Hydroxylamine hydrochloride (

    
    ) (1.2 eq)
    
  • Dehydrating Agent: Thionyl Chloride (

    
    ) or Propylphosphonic anhydride (
    
    
    
    )
  • Base: Triethylamine (

    
    )
    

Procedure:

  • Oximation: Dissolve aldehyde in DCM. Add

    
     and 
    
    
    
    at 0°C. Stir at RT until oxime formation is complete (TLC control).
  • Dehydration: Cool the oxime solution to 0°C. Add

    
     dropwise (maintain Temp < 10°C).
    
  • Reflux: Heat to reflux for 2 hours. The oxime converts to the nitrile.[4]

  • Quench: Pour onto ice-water. Neutralize with saturated

    
    .
    
  • Isolation: Separate organic layer, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or sublime if high purity is required.

    • Yield Expectation: ~90%.

Comparative Analysis for Drug Development

When selecting between these isomers for a new scaffold:

  • Metabolic Stability:

    • 4-Methoxy-3-methyl: The para-methoxy group is prone to O-demethylation by CYP450 enzymes (O-dealkylation), potentially creating a phenolic metabolite rapidly.

    • 3-Methoxy-4-methyl: The meta-methoxy group is generally more metabolically robust than a para-donor, though the para-methyl is susceptible to benzylic oxidation (as exploited in the synthesis).

  • Electronic Tuning:

    • Use the 4-Methoxy isomer if you require a high electron density ring (e.g., for subsequent electrophilic aromatic substitutions).

    • Use the 3-Methoxy isomer if you require a balance of steric bulk and moderate electron donation without deactivating the nitrile carbon significantly.

References

  • Finerenone Intermediate Synthesis

    • Title: Method for the preparation of 4-formyl-3-methoxybenzonitrile.[5][6]

    • Source: European P
    • URL:

  • NBS Bromination Methodology

    • Title: N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Bromin
    • Source: Journal of Organic Chemistry.[7][1]

    • URL: [J. Org.[7][1] Chem. Article]([Link])

  • General Nitrile Synthesis (Oxime Dehydration)

    • Title: Method for preparing 4-methoxybenzonitrile through 'one pot method'.[8]

    • Source: CN101092377A.
    • URL:

  • Chemical Properties & Safety

    • Title: 3-Methoxy-4-methylbenzonitrile Product D
    • Source: TCI Chemicals.

    • URL:

Sources

4-Methoxy-3-methylbenzonitrile vs p-Anisonitrile in fragrance applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methoxy-3-methylbenzonitrile vs p-Anisonitrile in Fragrance Applications Content Type: Technical Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Development Professionals[1]

Structural Analogs in Fragrance & Synthesis
Executive Summary

This guide provides a rigorous comparative analysis between the industry-standard fragrance ingredient p-Anisonitrile (4-Methoxybenzonitrile) and its structural analog, 4-Methoxy-3-methylbenzonitrile .[1] While p-Anisonitrile is a staple "workhorse" molecule known for its powerful hawthorn and anisic notes, 4-Methoxy-3-methylbenzonitrile represents a specialized intermediate with distinct physicochemical properties driven by steric and electronic modulation.[1]

For researchers and drug development professionals, this comparison highlights the impact of ortho-methylation on volatility, lipophilicity (LogP), and synthetic utility.[1] While p-Anisonitrile is optimized for volatility and bloom, the 3-methyl analog offers higher substantivity and serves as a critical scaffold for complex pharmaceutical synthesis (e.g., Finerenone intermediates).[1]

Physicochemical Profile & Identification

The addition of a methyl group at the 3-position (ortho to the methoxy group) significantly alters the molecular volume and lipophilicity of the benzene core.

Metric p-Anisonitrile (Standard)4-Methoxy-3-methylbenzonitrile (Analog)
CAS Number 874-90-853078-71-0
IUPAC Name 4-Methoxybenzonitrile4-Methoxy-3-methylbenzonitrile
Synonyms Anisyl Nitrile, 4-Cyanoanisole4-Cyano-2-methylanisole
Molecular Weight 133.15 g/mol 147.17 g/mol
Physical State White crystalline solid / Liquid >29°CWhite to off-white solid powder
Melting Point 57 – 60 °C52 – 56 °C (approx.)[1]
Boiling Point 256 – 257 °C~270 °C (Extrapolated from 106°C @ 5mmHg)
LogP (Est.) 1.702.21
Vapor Pressure 0.015 mmHg @ 25°C< 0.01 mmHg @ 25°C (Predicted)
Solubility Soluble in Alcohol, Dipropylene GlycolSoluble in organic solvents (DCM, EtOAc)

Technical Insight: The increase in LogP (from ~1.7 to ~2.2) in the 3-methyl analog suggests enhanced substantivity on hydrophobic substrates (skin/fabric) but reduced initial "lift" or diffusivity compared to p-Anisonitrile.[1]

Organoleptic Performance & SAR Analysis
p-Anisonitrile: The Reference Standard
  • Odor Profile: Powerful, sweet, floral, slightly woody.[1][2] Characterized by distinct Hawthorn , Coumarin , and Anise notes. It bridges the gap between floral (mimosa/heliotrope) and spicy/balsamic accords.

  • Use Level: Typically <10% in concentrate due to high impact.

  • Stability: Excellent in alkaline media (soaps) and oxidative environments.

4-Methoxy-3-methylbenzonitrile: The Structural Variant
  • Predicted SAR (Structure-Odor Relationship):

    • Steric Hindrance: The methyl group at position 3 creates steric bulk near the methoxy ether linkage. In fragrance chemistry, ortho-substitution often dampens the sharp "ether" character, potentially pushing the odor profile towards a drier, nuttier, or more woody-phenolic direction.[1]

    • Volatility: The increased molecular weight and lipophilicity reduce vapor pressure, making this molecule a "Heart-Base" note candidate rather than a "Top-Heart" note like p-Anisonitrile.[1]

  • Application Potential: While primarily a pharmaceutical intermediate, its structural similarity suggests utility as a fixative modulator in floral accords, extending the tenacity of anisic notes without the initial sharpness.

Synthetic Pathways & Manufacturing

The synthesis of these nitriles follows parallel pathways, but the 3-methyl analog requires specific regiochemical control.[1]

Comparative Synthesis Workflow

SynthesisComparison cluster_0 p-Anisonitrile Route cluster_1 4-Methoxy-3-methylbenzonitrile Route Anisaldehyde p-Anisaldehyde (Starting Material) Oxime Anisaldehyde Oxime Anisaldehyde->Oxime NH2OH·HCl Base pAnisonitrile p-Anisonitrile (Final Product) Oxime->pAnisonitrile Dehydration (Ac2O or SOCl2) Cresol o-Cresol (Precursor) MethylAnisole 4-Methylanisole Derivative Cresol->MethylAnisole Methylation AldehydeAnalog 4-Methoxy-3- methylbenzaldehyde MethylAnisole->AldehydeAnalog Formylation (Vilsmeier-Haack) TargetNitrile 4-Methoxy-3- methylbenzonitrile AldehydeAnalog->TargetNitrile One-Pot Oximation/ Dehydration

Figure 1: Comparative synthetic routes.[1] The 3-methyl analog often requires an upstream formylation step (Vilsmeier-Haack) or bromination/cyanation sequence.[1]

Experimental Protocol: Dehydration of Oxime to Nitrile

Applicable to both substrates, adjusted for stoichiometry.

  • Reagents: Aldehyde precursor (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Formic acid (solvent/catalyst), Sodium Acetate (buffer).

  • Procedure:

    • Step A (Oximation): Dissolve aldehyde in Formic acid. Add Hydroxylamine HCl and NaOAc. Heat to 90°C for 4 hours. Monitor TLC for disappearance of aldehyde.

    • Step B (Dehydration): Increase temperature to reflux (110°C) for 2-3 hours. The formic acid acts as the dehydrating agent in situ.

    • Step C (Workup): Cool to RT. Pour into ice water. The nitrile precipitates as a solid.

    • Purification: Recrystallize from Ethanol/Water (80:20).

  • Validation:

    • IR Spectroscopy: Look for the sharp Nitrile stretch (

      
      ) at 2220 cm⁻¹ .
      
    • Absence: Disappearance of Carbonyl stretch (

      
      ) at ~1680 cm⁻¹.
      
Safety & Toxicology (E-E-A-T Assessment)

Safety data is well-established for p-Anisonitrile (RIFM assessed), while the 3-methyl analog requires "Read-Across" logic for risk assessment.[1]

Endpoint p-Anisonitrile (Data Source: RIFM/ECHA)4-Methoxy-3-methylbenzonitrile (Read-Across Assessment)
Skin Sensitization Moderate Sensitizer (OECD 429)Predicted: Moderate.[1] The nitrile moiety is reactive; however, the ortho-methyl group may reduce protein binding affinity via steric hindrance.[1]
Acute Toxicity (Oral) LD50 > 2000 mg/kg (Rat)Predicted: Similar range. Nitriles can liberate cyanide metabolically, but aromatic nitriles are generally more stable than aliphatic ones.
Environmental Readily BiodegradablePredicted: Slower biodegradation due to increased lipophilicity and steric shielding of the enzymatic attack sites.
Handling Irritant (Skin/Eye)Irritant.[3][4] Handle with standard PPE (Gloves, Goggles).[1]

Critical Safety Note: Aromatic nitriles should be handled in a fume hood. Avoid acidic hydrolysis conditions which could theoretically release traces of HCN, although this is rare with benzonitriles under standard ambient conditions.

References
  • Research Institute for Fragrance Materials (RIFM). (2021).[5] Safety Assessment of Benzonitrile Derivatives. Food and Chemical Toxicology.

  • Chem-Impex International. (2024).[1] Product Specification: 4-Methoxy-3-methylbenzonitrile.

  • The Good Scents Company. (2024).[6] Odor Profile and Data for p-Anisonitrile.

  • ChemicalBook. (2025).[3] Synthesis and Properties of 4-Formyl-3-methoxybenzonitrile and Analogs.

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Methoxy-3-methylbenzonitrile. [1]

Sources

Safety Operating Guide

4-Methoxy-3-methylbenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the disposal procedures for 4-Methoxy-3-methylbenzonitrile , designed for researchers requiring immediate, high-integrity safety protocols.[1][2]

Part 1: Chemical Identity & Hazard Profile[2]

Crucial Verification: Ensure you are handling the correct isomer.

  • Target Compound: 4-Methoxy-3-methylbenzonitrile[1][2][3]

  • CAS Number: 53078-71-0 [1][2][3]

  • Isomer Warning: Do not confuse with 3-Methoxy-4-methylbenzonitrile (CAS 3556-60-3).[1][2] While disposal protocols are similar, accurate inventory logging requires the correct CAS.[2]

Physical State: Solid (White to off-white powder/crystals).[1][2]

Hazard Summary Table
ParameterClassificationOperational Implication
Primary Hazard Acute Toxicity (Oral/Dermal/Inhalation) Treat all waste as "Toxic."[1][2] Do not dilute to drain.[1][2]
Secondary Hazard Irritant (Skin/Eye/Respiratory) Dust control is critical during solid waste transfer.[1][2]
Reactivity Nitrile Group (-CN) NEVER mix with strong acids.[1][2] Potential for Hydrogen Cyanide (HCN) liberation.[1][2]
Flammability Combustible SolidSegregate from oxidizers; compatible with incineration streams.[1][2]

Part 2: Pre-Disposal Segregation Strategy

The "Nitrile Rule" (Authoritative Directive): As a Senior Scientist, I enforce a strict segregation policy for nitriles. While aromatic nitriles are generally more stable than aliphatic ones, you must assume the potential for HCN liberation under acidic conditions.[2]

  • Directive: This waste stream must remain Neutral to Basic (pH ≥ 7) .[1][2]

  • Incompatibility: Never dispose of this compound in the same container as acidic waste (e.g., waste generated from acid-catalyzed hydrolysis or cleaning with HCl/H₂SO₄).[1][2]

Waste Stream Decision Matrix

Use this logic flow to determine the correct waste container.

WasteSegregation Start Waste Generation State Physical State? Start->State Solid Pure Solid / Debris State->Solid Powder/Gloves Liquid Solution / Mother Liquor State->Liquid Dissolved StreamA Stream A: Solid Hazardous Waste (Lab Pack) Solid->StreamA CheckAcid Contains Acids? Liquid->CheckAcid Neutralize Neutralize to pH 7-9 CheckAcid->Neutralize Yes (pH < 7) StreamB Stream B: Organic Solvents (Non-Halogenated) CheckAcid->StreamB No (Organic Solvent) StreamC Stream C: Aqueous Toxic Waste CheckAcid->StreamC No (Aqueous) Neutralize->StreamB Neutralize->StreamC

Figure 1: Decision logic for segregating nitrile waste to prevent accidental acidification.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Spills)

Applies to: Expired stocks, contaminated weighing boats, spill cleanup debris.[2]

  • Containment: Place the solid material into a clear polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-Methoxy-3-methylbenzonitrile (Solid)"[1][2][3]

    • Hazard Checkboxes: Toxic, Irritant.[2][4]

  • Secondary Containment: If using a bag, double-bag the waste and seal with tape.[1][2][5] Place the bag inside a rigid secondary container (e.g., a 5-gallon pail) designated for "Solid Toxic Waste."

  • Disposal Path: This will be sent for Incineration (Rotary Kiln) by your waste management vendor.[1][2]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applies to: Compound dissolved in Ethanol, Ethyl Acetate, DCM, etc.[2][6]

  • Compatibility Test (Self-Validating Step):

    • Extract a 1 mL aliquot of the waste.[1][2]

    • Check pH using a strip.[1][2]

    • Result: If pH < 7, add saturated Sodium Bicarbonate (NaHCO₃) until neutral.[2] Why? This prevents HCN formation once the waste is consolidated in the central drum.[1][2]

  • Solvent Segregation:

    • If Non-Halogenated Solvent (EtOH, EtOAc): Pour into "Organic Solvents - Non-Halogenated" carboy.

    • If Halogenated Solvent (DCM, Chloroform): Pour into "Organic Solvents - Halogenated" carboy.[1][2]

  • Trace Contamination: Rinse the empty reaction vessel with acetone. Add the first rinse to the hazardous waste container. Subsequent rinses can be treated as standard solvent waste.[1][2]

Part 4: Emergency Spill Response

Immediate Action Card:

  • Evacuate: If a large quantity (>50g) of powder is aerosolized, evacuate the immediate area to let dust settle.[2]

  • PPE: Wear nitrile gloves (double gloved), lab coat, and N95 particulate respirator (or half-mask with P100 filters) if dust is present.[1][2]

  • Dry Cleanup (Preferred):

    • Gently cover the spill with a damp paper towel to suppress dust.[1][2]

    • Scoop material using a plastic spatula into a waste jar.[1][2]

    • DO NOT use a vacuum cleaner unless it is a specialized HEPA-filtered unit for hazardous materials.[1][2]

  • Wet Cleanup:

    • Wipe the area with soap and water.[1][2]

    • Dispose of all wipes as Solid Hazardous Waste (See Scenario A).[1][2]

Part 5: Regulatory & Compliance Data

RCRA Classification (USA): While 4-Methoxy-3-methylbenzonitrile is not explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it must be characterized by the generator.[1][2]

  • Waste Code Recommendation: D001 (Ignitable, if in solvent) and D003 (Reactive - Potential for cyanide generation, used conservatively) or simply classified as Toxic Non-Specific Waste .[1][2]

  • DOT Shipping (for waste manifest):

    • Proper Shipping Name: Nitriles, solid, toxic, n.o.s. (4-Methoxy-3-methylbenzonitrile)[1][2]

    • UN Number: UN3439[2][7][8]

    • Class: 6.1

    • Packing Group: III

References

  • Sigma-Aldrich. Safety Data Sheet: 4-Methoxy-3-methylbenzonitrile (CAS 53078-71-0). Retrieved from (Search Term: 53078-71-0).[1][2]

  • PubChem. Compound Summary: 4-Methoxy-3-methylbenzonitrile.[1][2][3] National Library of Medicine.[1][2] Retrieved from .[1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from .[1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1][2] Retrieved from .[1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.